SR-31747
Description
a sigma receptor antagonist and steroid isomerase inhibitor with immunosuppressive and anti-inflammatory activities; structure given in first source
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPCMBPASXYGP-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132173-07-0 | |
| Record name | SR 31747 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arylacenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR-31747 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SR-31747: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-31747 is a synthetic ligand that has demonstrated a complex pharmacological profile with potent immunosuppressive, anti-inflammatory, and anti-tumor properties. Its mechanism of action is multifactorial, primarily centered on its interaction with sigma receptors and the inhibition of a key enzyme in cholesterol biosynthesis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the therapeutic potential of this compound, detailing its binding targets, downstream signaling effects, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: A Dual-Pronged Approach
This compound exerts its biological effects through two primary mechanisms:
-
Modulation of Sigma Receptors: this compound is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. It acts as an allosteric modulator of sigma receptor binding sites, influencing their interaction with endogenous and exogenous ligands.[1] This interaction is believed to be a key contributor to its immunomodulatory and anti-inflammatory effects.
-
Inhibition of Sterol Isomerase: this compound is a potent inhibitor of the enzyme Δ8-Δ7 sterol isomerase, also known as emopamil-binding protein (EBP).[2][3] This enzyme plays a crucial role in the cholesterol biosynthesis pathway. By inhibiting this step, this compound disrupts cholesterol production, leading to the accumulation of sterol intermediates and ultimately inducing antiproliferative effects in cancer cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that characterize the interaction of this compound with its molecular targets and its biological effects.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Tissue/Cell Type | Radioligand | Reference |
| Kd | 0.66 nM | Rat Spleen Membranes | [3H]this compound | |
| Bmax | 5646 fmol/mg protein | Rat Spleen Membranes | [3H]this compound |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Effect | Reference |
| IC50 | ~350 nM | In vitro (Yeast) | Inhibition of Sterol Isomerase Activity | [2] |
| ED50 | 0.18 mg/kg (i.p.) | Mouse Spleen Membranes | Inhibition of --INVALID-LINK---3PPP binding | |
| ED50 | 1.43 mg/kg (p.o.) | Mouse Spleen Membranes | Inhibition of --INVALID-LINK---3PPP binding |
Signaling Pathways and Cellular Effects
The binding of this compound to its targets initiates a cascade of downstream events that culminate in its observed pharmacological effects.
Immunomodulation via Sigma Receptor Interaction
This compound's interaction with sigma receptors on immune cells, particularly lymphocytes, leads to a potent immunosuppressive effect. This is characterized by:
-
Inhibition of Lymphocyte Proliferation: this compound inhibits the proliferation of T-lymphocytes stimulated by mitogens. This effect is thought to be mediated through the sigma-1 receptor.
-
Modulation of Cytokine Production: this compound has been shown to selectively inhibit the expression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF).
References
- 1. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. druglibrary.net [druglibrary.net]
- 3. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Function of SR-31747: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-31747 is a synthetic ligand that has garnered significant interest for its dual immunomodulatory and antiproliferative activities. Primarily recognized as a sigma receptor ligand, its mechanism of action extends to the potent inhibition of cholesterol biosynthesis, a critical pathway for cell proliferation and survival. This technical guide provides a comprehensive overview of the function of this compound, with a focus on its molecular targets, downstream signaling effects, and its potential as a therapeutic agent, particularly in oncology. The information is presented with structured data tables, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.
Molecular Targets and Binding Affinity
This compound interacts with multiple protein targets, contributing to its complex pharmacological profile. Its primary binding sites include sigma receptors and the emopamil-binding protein (EBP), which functions as a Δ8-Δ7 sterol isomerase.
This compound is a sigma ligand that interacts with four proteins in human cells: SRBP-1 (sigma-1), sigma-2, HSI (human sterol isomerase, also known as EBP), and its relative SRBP-2. It exhibits a high affinity for its binding sites, as demonstrated in studies with rat spleen membranes.[1] The interaction of this compound with sigma sites has been described as a non-competitive, allosteric modulation.[1]
| Target Protein | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |
| Sigma Sites | [3H]this compound | 0.66 | 5646 | Rat Spleen Membranes | [1] |
Antiproliferative Activity
A key function of this compound is its ability to inhibit the proliferation of various cancer cell lines, an effect that is observed in a time- and concentration-dependent manner.[1] This activity is particularly pronounced in breast and prostate cancer models.
The antiproliferative effects of this compound are primarily mediated through its inhibition of the Δ8-Δ7 sterol isomerase (EBP).[2][3] This enzymatic blockade disrupts the cholesterol biosynthesis pathway, leading to the accumulation of sterol intermediates and a depletion of cholesterol, which is essential for cell membrane integrity and signaling.[3] The antiproliferative activity of this compound can be reversed by the addition of exogenous cholesterol.[3]
While specific IC50 values for this compound across a wide range of breast and prostate cancer cell lines are not available in a single comprehensive table, studies have shown that nanomolar concentrations of this compound dramatically inhibit the proliferation of both hormone-responsive and -unresponsive breast and prostate cancer cell lines.[4]
Mechanism of Action: Inhibition of Sterol Isomerase and Downstream Signaling
The primary mechanism driving the antiproliferative effects of this compound is the inhibition of the Δ8-Δ7 sterol isomerase (EBP), a critical enzyme in the post-lanosterol segment of cholesterol biosynthesis.
Cholesterol Biosynthesis Pathway Inhibition
Inhibition of the Δ8-Δ7 sterol isomerase by this compound leads to the accumulation of Δ8-sterols and a subsequent depletion of downstream cholesterol.[3] This disruption of sterol metabolism has profound effects on cellular processes that are highly dependent on cholesterol, such as cell membrane formation, lipid raft organization, and signal transduction.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
In-depth Technical Guide: The Sigma Receptor Ligand SR-31747
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-31747 is a synthetic ligand with a multifaceted pharmacological profile, demonstrating significant immunomodulatory and antiproliferative properties. Initially investigated for its interaction with sigma receptors, subsequent research has revealed its primary mechanism of action for its anticancer effects to be the potent inhibition of Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the disruption of cell proliferation in various cancer cell lines. Concurrently, this compound binds to sigma-1 (σ1) and sigma-2 (σ2) receptors and exhibits complex immunomodulatory effects, including the modulation of pro- and anti-inflammatory cytokines. This technical guide provides a comprehensive overview of the core properties of this compound, including its binding affinities, in vitro and in vivo efficacy, detailed experimental methodologies, and the signaling pathways it modulates.
Core Properties and Mechanism of Action
This compound is a high-affinity ligand that interacts with multiple protein targets, leading to its distinct biological activities.[1]
Antiproliferative Activity: The primary mechanism underlying the antiproliferative effects of this compound is the inhibition of the Δ8-Δ7 sterol isomerase enzyme.[2][3] This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the conversion of zymostenol (B45303) to lathosterol. By inhibiting this step, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules, thereby impeding cancer cell proliferation.[2] This effect has been observed in a range of cancer cell lines, including those of the breast and prostate.
Sigma Receptor Binding: this compound binds to both sigma-1 and sigma-2 receptors.[1][4] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface, involved in cellular signaling and stress responses. The sigma-2 receptor is also implicated in cell proliferation and signaling. While the antiproliferative effects are primarily attributed to sterol isomerase inhibition, the interaction with sigma receptors may contribute to the overall pharmacological profile of the compound. There is also evidence to suggest that this compound acts as an allosteric modulator of sigma receptor binding sites.[5][6]
Immunomodulatory Activity: this compound exhibits potent immunomodulatory effects, characterized by the inhibition of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1][7] The effect on the anti-inflammatory cytokine IL-10 has yielded conflicting results in in vitro versus in vivo studies.[8] This modulation of the cytokine environment suggests a potential therapeutic role in inflammatory and autoimmune conditions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional efficacy.
Table 1: Binding Affinities of this compound
| Target | Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| This compound Binding Site | [3H]this compound | Rat Spleen Membranes | 0.66 | 5646 | [5] |
| SR-BP (Sigma-1 Receptor) | [3H]SR-31747A | Yeast Membranes expressing SR-BP | 0.15 | Not Reported | [9] |
| Mammalian Sterol Isomerase | This compound | Recombinant Yeast Cells | 1 | Not Reported | [3] |
| SRBP-2 | SR-31747A | Not Specified | 10 | Not Reported | [10] |
Table 2: In Vitro Antiproliferative Activity of SR-31747A
| Cell Line | Cancer Type | IC50 (M) | Reference |
| LNCaP | Prostate Cancer | 10-8 | Not Specified |
| DU145 | Prostate Cancer | 10-8 | Not Specified |
| MCF7 | Breast Cancer | 10-10 to 10-8 | Not Specified |
| MDA-MB-231 | Breast Cancer | 10-10 to 10-8 | Not Specified |
| BT20 | Breast Cancer | 10-10 to 10-8 | Not Specified |
Table 3: In Vivo Efficacy of this compound
| Assay | Model | Route of Administration | ED50 (mg/kg) | Reference |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | Mice | i.p. | 0.18 | [5] |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | Mice | oral | 1.43 | [5] |
| Inhibition of LPS-induced pro-inflammatory cytokines | Mice | Not Specified | 2 | [7] |
| Antitumor Activity (Mammary and Prostatic Tumors) | Nude Mice | i.p. | 25 (daily) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of this compound are provided below.
Radioligand Binding Assay for this compound Binding Sites
This protocol is adapted from studies characterizing the binding of [3H]this compound to its specific binding sites.
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound binding sites.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Membrane preparation from rat spleen or other tissues of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In triplicate, incubate membrane preparations with increasing concentrations of [3H]this compound in the assay buffer. For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.
-
Incubation: Incubate the samples at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the antiproliferative effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest (e.g., LNCaP, MCF7)
-
Cell culture medium and supplements
-
SR-31747A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of SR-31747A and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log concentration of SR-31747A and determine the IC50 value using non-linear regression.
Sterol Isomerase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the Δ8-Δ7 sterol isomerase enzyme.
Objective: To determine the IC50 of this compound for sterol isomerase activity.
Materials:
-
Recombinant yeast or mammalian cells expressing Δ8-Δ7 sterol isomerase
-
Substrate for the enzyme (e.g., zymostenol)
-
SR-31747A
-
Assay buffer
-
System for sterol extraction and analysis (e.g., gas chromatography-mass spectrometry - GC-MS)
Procedure:
-
Enzyme Preparation: Prepare a lysate or microsomal fraction from cells expressing the sterol isomerase.
-
Inhibition Assay: Incubate the enzyme preparation with the substrate in the presence of varying concentrations of SR-31747A.
-
Sterol Extraction: After the incubation period, stop the reaction and extract the sterols from the reaction mixture.
-
Sterol Analysis: Analyze the sterol composition using GC-MS to quantify the substrate and the product of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of inhibition of sterol isomerase activity at each concentration of SR-31747A. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.
Caption: Immunomodulatory Effect of this compound on Cytokine Production.
Caption: General Experimental Workflow for this compound Characterization.
Conclusion
This compound is a promising pharmacological agent with a well-defined mechanism of antiproliferative action centered on the inhibition of cholesterol biosynthesis. Its additional interactions with sigma receptors and its immunomodulatory properties contribute to a complex and potentially valuable therapeutic profile. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Future research should focus on elucidating the detailed molecular interactions with its various targets and further exploring its efficacy and safety in preclinical and clinical settings.
References
- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reduction of IL-10 and nitric oxide synthesis by SR31747A (sigma ligand) in RAW murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-31747: A Comprehensive Technical Guide to its Function as a Sterol Isomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-31747 is a potent and selective ligand that has garnered significant interest for its dual activity as a sterol isomerase inhibitor and a binder of sigma receptors. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a particular focus on its role in the inhibition of cholesterol biosynthesis. The document details its binding affinities, enzymatic inhibition properties, and effects on cell proliferation. Comprehensive experimental protocols for key assays are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction
This compound, a synthetic cyclohexyl derivative, was initially investigated for its immunomodulatory and anti-inflammatory properties. Subsequent research revealed its significant antiproliferative effects in various cancer cell lines, which are primarily attributed to its potent inhibition of the enzyme Δ8-Δ7 sterol isomerase, also known as emopamil-binding protein (EBP). This enzyme plays a crucial role in the post-squalene segment of the cholesterol biosynthesis pathway. In addition to its enzymatic inhibition, this compound exhibits high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a range of cellular functions and are often overexpressed in tumor cells. This dual mechanism of action makes this compound a compelling molecule for further investigation in oncology and other therapeutic areas.
Mechanism of Action: Inhibition of Sterol Isomerase
The primary mechanism through which this compound exerts its antiproliferative effects is the inhibition of the Δ8-Δ7 sterol isomerase (EBP). This enzyme catalyzes the isomerization of zymostenol (B45303) to lathosterol (B1674540), a critical step in the conversion of lanosterol (B1674476) to cholesterol.
The Cholesterol Biosynthesis Pathway and the Role of Δ8-Δ7 Sterol Isomerase
Cholesterol biosynthesis is a complex, multi-step process that is essential for maintaining cellular membrane integrity and is a precursor for the synthesis of steroid hormones and bile acids. The pathway can be broadly divided into pre-squalene and post-squalene stages. The Δ8-Δ7 sterol isomerase functions in the latter part of the pathway. Inhibition of this enzyme by this compound leads to the accumulation of the substrate, zymostenol, and a depletion of downstream products, including cholesterol. This disruption of cholesterol homeostasis can trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Cholesterol Biosynthesis Pathway Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and inhibitory concentrations.
Table 1: Binding Affinity of this compound
| Target | Ligand | Kd (nM) | Ki (nM) | Assay Conditions | Reference |
| Mammalian Sterol Isomerase (EBP) | [3H]this compound | 1 | - | Recombinant yeast cells | [1] |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | - | 11 ± 3 | Guinea pig brain membranes | [2] |
| Sigma-2 Receptor | [3H]DTG | - | 38.0 ± 3.3 | Rat liver membranes | [3] |
Table 2: In Vitro Inhibition Data for this compound
| Parameter | Cell Line | IC50 (nM) | Assay | Reference |
| Sterol Isomerase Activity | Recombinant Yeast Lysates | 350 | Enzymatic Assay | [4] |
| Cell Proliferation | MCF-7 (Breast Cancer) | 22.4 | MTT Assay | [1] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | ~50 | Cell Viability Assay | [5] |
| Cell Proliferation | DU-145 (Prostate Cancer) | ~50 | Cell Viability Assay | [5] |
| Cell Proliferation | LNCaP (Prostate Cancer) | ~50 | Cell Viability Assay | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Sigma Receptor Affinity
This protocol is adapted for determining the binding affinity of this compound for sigma-1 and sigma-2 receptors using a competitive binding assay.
Caption: Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Membrane preparations (e.g., guinea pig brain for sigma-1, rat liver for sigma-2)
-
Radioligand: --INVALID-LINK---Pentazocine (for sigma-1), [3H]DTG (for sigma-2)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of this compound.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C for sigma-1, room temperature for sigma-2) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sterol Isomerase Enzymatic Assay
This protocol outlines a method to measure the inhibitory effect of this compound on Δ8-Δ7 sterol isomerase activity by quantifying the conversion of zymostenol to lathosterol using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Source of Δ8-Δ7 sterol isomerase (e.g., yeast microsomes, purified recombinant enzyme)
-
Zymostenol (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing cofactors if necessary)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., epicoprostanol)
-
GC-MS system
Procedure:
-
Enzymatic Reaction:
-
Pre-incubate the enzyme source with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding the substrate, zymostenol.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.
-
-
Sterol Extraction:
-
Add water and the internal standard to the reaction mixture.
-
Extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Resuspend the dried lipid extract in a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Incubate at a raised temperature (e.g., 60-70°C) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols.
-
Identify and quantify the peaks corresponding to the TMS-ethers of zymostenol and lathosterol based on their retention times and mass spectra.
-
-
Data Analysis:
-
Calculate the amount of product (lathosterol) formed in the presence and absence of this compound.
-
Plot the percentage of enzyme inhibition against the log concentration of this compound to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to determine the IC50 value of this compound for cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagram illustrates the downstream consequences of this compound-mediated inhibition of sterol isomerase.
Caption: Downstream Effects of this compound Inhibition.
Conclusion
This compound is a valuable research tool for studying the intricacies of cholesterol biosynthesis and the roles of sigma receptors in cellular signaling. Its potent inhibition of Δ8-Δ7 sterol isomerase, leading to the disruption of cholesterol homeostasis and subsequent induction of cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent, particularly in oncology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the multifaceted activities of this compound and to aid in the development of novel therapeutic strategies targeting these pathways.
References
SR-31747: A Deep Dive into its Binding Affinity for Sigma-1 versus Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding characteristics of SR-31747, a compound with known immunosuppressive and anti-inflammatory properties, at the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This document summarizes the available quantitative data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways to offer a complete picture for researchers in pharmacology and drug development.
Executive Summary
This compound, and its active enantiomer SR-31747A, exhibit a complex interaction with sigma receptors. While it is established that SR-31747A binds with high, nanomolar affinity to the sigma-1 receptor, its precise binding characteristics at the sigma-2 receptor are less definitively quantified in comparative studies. Some evidence suggests that this compound may also act as an allosteric modulator of sigma receptor binding. This guide synthesizes the current understanding of its binding profile and the methodologies employed to elucidate these interactions.
Data Presentation: Binding Affinities of this compound
| Compound | Receptor/Binding Site | Affinity Constant (Kd) | Tissue/Cell Source | Reference |
| SR-31747A | Sigma-1 (SR-BP) | 0.15 nM | Yeast expressing SR-BP | [1] |
| This compound | Allosteric Sigma Site | 0.66 nM | Rat Spleen Membranes | [2] |
| SR-31747A | Sigma-2 | Binding observed, but not quantified | N/A | [3][4] |
Note: SR-BP (SR-31747A-binding protein) has been identified as the sigma-1 receptor. One study suggests this compound binds to a site distinct from the classical sigma-1 and sigma-2 sites, acting as an allosteric modulator[2]. Preliminary studies have confirmed that SR-31747A does bind to the sigma-2 receptor, though quantitative affinity data from a direct comparative study remains elusive[3][4].
Experimental Protocols
The determination of binding affinities for ligands like this compound at sigma receptors typically involves radioligand binding assays. These assays are fundamental in pharmacological research for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay for Sigma-1 Receptor
A standard method to determine the binding affinity of a test compound for the sigma-1 receptor involves a competitive binding assay using a radiolabeled sigma-1 selective ligand, such as --INVALID-LINK---pentazocine.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the sigma-1 receptor. This typically involves homogenization of the tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.
-
Incubation: A constant concentration of the radioligand (--INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) of the test compound is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-2 Receptor
The protocol for determining sigma-2 receptor binding affinity is similar, but often employs a non-selective sigma receptor radioligand, like [³H]DTG (1,3-di-o-tolylguanidine), in the presence of a selective sigma-1 ligand to "mask" the sigma-1 sites.
Methodology:
-
Membrane Preparation: Similar to the sigma-1 assay, membranes are prepared from a source rich in sigma-2 receptors.
-
Incubation with Masking: The membrane preparation is incubated with a saturating concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block the binding of the radioligand to sigma-1 receptors.
-
Competitive Binding: A constant concentration of the non-selective radioligand ([³H]DTG) is then added, along with varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium, Separation, and Quantification: These steps are carried out as described for the sigma-1 assay.
-
Data Analysis: The IC₅₀ and subsequently the Ki for the sigma-2 receptor are calculated from the resulting competition curve.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways
Understanding the signaling pathways associated with sigma-1 and sigma-2 receptors is crucial for contextualizing the functional implications of this compound binding.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a critical role in regulating cellular stress responses and calcium signaling.
Key Signaling Interactions:
-
Calcium Homeostasis: The sigma-1 receptor modulates the activity of the inositol (B14025) trisphosphate (IP₃) receptor, thereby controlling the release of calcium from the ER.
-
Ion Channel Modulation: It can directly interact with and modulate the function of various ion channels, including voltage-gated potassium channels.
-
Cellular Survival Pathways: Through its chaperone activity, the sigma-1 receptor is implicated in the unfolded protein response (UPR) and can influence cell survival and apoptosis.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 receptor signaling cascade.
Sigma-2 Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is also an intracellular protein. It is often overexpressed in proliferating cells, including cancer cells, and is implicated in cell proliferation and death pathways.
Key Signaling Interactions:
-
Cell Proliferation: The sigma-2 receptor is involved in signaling cascades that promote cell proliferation, potentially through interactions with growth factor receptors like the epidermal growth factor receptor (EGFR).
-
Calcium Signaling: Similar to the sigma-1 receptor, the sigma-2 receptor has been shown to modulate intracellular calcium levels.
-
Apoptosis: Ligands targeting the sigma-2 receptor can induce apoptosis in cancer cells, suggesting its role in regulating programmed cell death.
Sigma-2 Receptor Signaling Pathway
Caption: Overview of Sigma-2 receptor signaling pathways.
Conclusion
References
- 1. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-31747: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-31747 is a potent and selective sigma (σ) receptor ligand with demonstrated immunosuppressive and antiproliferative properties. Its primary mechanism of action involves the inhibition of cholesterol biosynthesis through the blockade of sterol isomerase, an enzyme crucial for cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, a proposed synthesis pathway, and the key biological activities of this compound. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound, also known as SR-31747A, is chemically identified as (Z)-N-cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (Z)-N-cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride | Internal Compilation |
| Molecular Formula | C₂₃H₃₅Cl₂N | [1] |
| Molecular Weight | 396.44 g/mol | [1] |
| CAS Number | 132173-07-0 | [1] |
Chemical Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Proposed Synthesis Pathway
Proposed Synthesis Workflow:
Caption: Proposed Synthesis Workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a ligand for sigma receptors, with binding affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[2][3] Its primary antiproliferative effect, however, is mediated through the inhibition of the enzyme sterol Δ⁸-Δ⁷ isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway.[4] This inhibition leads to the accumulation of sterol intermediates and depletion of cholesterol, ultimately arresting cell proliferation.[4]
Quantitative Binding Affinity Data:
| Target | Ligand | Kd (nM) | Source |
| SR-31747A-binding protein (SR-BP) | SR-31747A | 0.15 | [5] |
| SR-31747A-binding protein (SR-BP) | (+)-Pentazocine | 7.1 | [5] |
Signaling Pathway of this compound Action:
References
SR-31747: A Technical Guide to its Discovery and Preclinical History
Introduction
SR-31747, a novel synthetic compound, emerged from the laboratories of Sanofi Recherche as a potent immunomodulatory and antiproliferative agent.[1][2] Initially characterized as a high-affinity sigma ligand, its mechanism of action was later elucidated to involve the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, history, and preclinical development of this compound, with a focus on its mechanism of action, key experimental findings, and the quantitative data that defined its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Early History
This compound was first described as a novel sigma ligand with immunosuppressive properties.[2] Developed by Sanofi Recherche in France, early investigations revealed its ability to bind with high affinity to sites in the immune system, particularly on lymphocytes.[3] This initial discovery prompted further exploration into its potential as an immunomodulatory drug. Subsequent studies demonstrated its efficacy in animal models of immune dysregulation, such as preventing the development of acute graft-versus-host disease.[1] A significant breakthrough in understanding its mechanism of action came with the discovery that this compound inhibits the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.[4] This finding linked its antiproliferative effects to the disruption of cellular sterol metabolism. Further research established that this compound also binds to sigma-1 (σ1) and sigma-2 (σ2) receptors, with a particularly high affinity for a site on the sterol isomerase, also known as the emopamil-binding protein (EBP).[5][6] The promising preclinical data, particularly its potent antitumor activities in vitro and in vivo, led to its advancement into clinical trials.[5] Sanofi-Synthelabo reported that this compound was in Phase IIb clinical trials for the treatment of prostate and breast cancer around 2006-2007.[7]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzyme Δ8-Δ7 sterol isomerase (emopamil-binding protein - EBP), which catalyzes a crucial step in the postsqualene cholesterol biosynthesis pathway.[4] By blocking this enzyme, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. This inhibition of cholesterol synthesis is a key contributor to the compound's potent antiproliferative effects on both normal and cancerous cells.[5]
In addition to its enzymatic inhibition, this compound is a high-affinity ligand for sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes.[5][6] While the precise interplay between sigma receptor binding and sterol isomerase inhibition is complex, it is believed that the binding to these receptors, especially the site on EBP, is integral to its pharmacological activity.[5] The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, and its interaction with this compound may contribute to the observed cellular effects.[8] Furthermore, this compound has been shown to modulate the expression of key cytokines, such as blocking the transcription of interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which likely contributes to its immunomodulatory properties.[1]
Quantitative Data
The pharmacological profile of this compound has been characterized by a range of quantitative measures, including binding affinities, in vivo efficacy, and antiproliferative potency.
Table 1: Binding Affinity and Receptor Occupancy of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kd ([3H]this compound) | 0.66 nM | Rat Spleen Membranes | [3] |
| Bmax ([3H]this compound) | 5646 fmol/mg protein | Rat Spleen Membranes | [3] |
| Kd (mammalian sterol isomerase) | 1 nM | Recombinant | [4] |
Table 2: In Vivo Efficacy of this compound
| Assay | ED50 | Route of Administration | Species | Reference |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | 0.18 mg/kg | i.p. | Mice | [3] |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | 1.43 mg/kg | oral | Mice | [3] |
| Inhibition of endotoxin-induced IL-1, IL-6, and TNF-α production | ~2 mg/kg | - | - | [9] |
Table 3: Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 | Reference |
| MCF7 | Breast (hormone-responsive) | 10-10 to 10-8 M | [5] |
| MDA-MB-231 | Breast (hormone-unresponsive) | 10-10 to 10-8 M | [5] |
| BT20 | Breast | 10-10 to 10-8 M | [5] |
| LNCaP | Prostate (hormone-responsive) | 10-10 to 10-8 M | [5] |
| DU-145 | Prostate (hormone-unresponsive) | 10-10 to 10-8 M | [5] |
| PC3 | Prostate (hormone-unresponsive) | 10-10 to 10-8 M | [5] |
Experimental Protocols
Detailed methodologies for the key experiments that defined the pharmacological profile of this compound are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its binding sites.
Protocol:
-
Membrane Preparation: Spleen tissue from Sprague-Dawley rats was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high speed to pellet the membrane fraction. The final pellet was resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation was incubated with various concentrations of radiolabeled [3H]this compound.
-
Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by Scatchard analysis of the saturation binding data. For competition binding assays, membranes were incubated with a fixed concentration of a radiolabeled sigma ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of this compound.
In Vivo Inhibition of Radioligand Binding
Objective: To determine the in vivo efficacy of this compound in occupying its target receptors.
Protocol:
-
Animal Model: Male mice were used for these experiments.
-
Drug Administration: this compound was administered to the mice via either the intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Time Course: After a specific time (e.g., 30 minutes) following drug administration, the animals were sacrificed.
-
Tissue Preparation: The spleens were rapidly removed and processed to prepare a membrane fraction as described in the radioligand binding assay protocol.
-
Ex Vivo Binding Assay: The prepared spleen membranes were then incubated with a radiolabeled sigma ligand, such as --INVALID-LINK---3PPP, to measure the level of receptor occupancy by the administered this compound.
-
Data Analysis: The dose of this compound that resulted in a 50% inhibition of the specific binding of the radioligand (ED50) was calculated.
Antiproliferative Assays
Objective: To determine the potency of this compound in inhibiting the growth of cancer cell lines.
Protocol:
-
Cell Culture: Human breast and prostate cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with a range of concentrations of this compound.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance was read using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells. The concentration of this compound that caused a 50% reduction in cell viability (IC50) was determined from the dose-response curves.
Cytokine mRNA Expression Analysis
Objective: To investigate the effect of this compound on the expression of cytokine genes.
Protocol:
-
Cell Stimulation: Spleen cells were stimulated in vitro with a mitogen (e.g., concanavalin (B7782731) A) in the presence or absence of this compound.
-
RNA Extraction: After a defined incubation period, total RNA was extracted from the cells using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR amplification using specific primers for the cytokine genes of interest (e.g., IFN-γ, GM-CSF, IL-4) and a housekeeping gene (e.g., β-actin) as an internal control.
-
Analysis of PCR Products: The amplified PCR products were separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The intensity of the bands corresponding to the cytokine genes was quantified and normalized to the housekeeping gene to determine the relative mRNA expression levels.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining the antiproliferative activity.
References
- 1. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sec.gov [sec.gov]
- 8. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
SR-31747: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for the sigma-1 receptor ligand and sterol isomerase inhibitor, SR-31747. Due to the limited availability of public quantitative data, this document also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties. Furthermore, it visualizes the key signaling pathways associated with this compound's mechanism of action.
Data Presentation: Solubility and Stability
Quantitative data on the solubility and stability of this compound is not extensively available in the public domain. The following tables summarize the known information.
Table 1: Solubility of this compound
| Solvent | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Ultrasonic |
Note: Information regarding the aqueous solubility of this compound is not publicly available.
Table 2: Stability of this compound
| Form | Storage Conditions | Stability |
| Powder | -20°C, 3 years | Stable |
| Powder | Tightly sealed vial | Up to 24 months |
Note: It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C. Specific data on degradation kinetics under various conditions (e.g., pH, temperature, light) are not publicly available.
Experimental Protocols
For researchers seeking to generate comprehensive solubility and stability profiles for this compound, the following established methodologies are recommended.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in aqueous buffers.
Objective: To determine the thermodynamic solubility of this compound in aqueous media at a specific pH and temperature.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container. The excess solid should be visible.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific aqueous buffer at the tested temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Chemical Stability (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and degradation pathways of this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl solution to the sample solution and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH solution to the sample solution and incubate at a specific temperature.
-
Oxidation: Add H₂O₂ solution to the sample solution and keep it at room temperature.
-
Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acid and base hydrolyzed samples. Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products over time. This allows for the determination of degradation kinetics and pathways.
Logical Flow for Forced Degradation Study
Caption: Logical workflow for a forced degradation study of this compound.
Signaling Pathways
This compound exerts its biological effects primarily through its interaction with two key proteins: the sigma-1 receptor and sterol isomerase (emopamil-binding protein).
Sigma-1 Receptor Signaling
This compound is a ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, contributing to its immunosuppressive and neuroprotective effects.
Caption: Simplified signaling pathway of the Sigma-1 Receptor activated by this compound.
Sterol Isomerase Inhibition Pathway
This compound inhibits the enzyme Δ8-Δ7 sterol isomerase (emopamil-binding protein), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the disruption of cell proliferation.
Caption: Pathway of sterol isomerase inhibition by this compound.
SR-31747: A Technical Guide to its Core Properties and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-31747 is a synthetic ligand with significant immunosuppressive and anti-inflammatory properties. Initially identified through its high affinity for sigma receptors, subsequent research has elucidated its primary mechanism of action as the inhibition of sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the arrest of cell proliferation, particularly in lymphocytes, underpinning its potential therapeutic applications in immunology and oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its experimental evaluation.
Chemical and Physical Properties
This compound is available in two common forms: the free base and a hydrochloride salt. The choice of form can be critical for experimental design, particularly concerning solubility and stability.
| Property | This compound (Hydrochloride Salt) | This compound (Free Base) |
| CAS Number | 132173-07-0 | 132173-06-9 |
| Molecular Formula | C₂₃H₃₅Cl₂N | C₂₃H₃₄ClN |
| Molecular Weight | 396.44 g/mol | 359.98 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the enzyme Δ⁸-Δ⁷ sterol isomerase (also known as emopamil-binding protein or EBP), a critical component of the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound disrupts the normal production of cholesterol and other essential sterols, leading to the accumulation of aberrant sterol intermediates.[1] This disruption of sterol metabolism is a key factor in the compound's ability to arrest cell proliferation, as sterols are vital for membrane integrity and cell signaling.[1]
In addition to its effects on sterol biosynthesis, this compound is also known to bind to sigma receptors, specifically the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. The sigma-1 receptor is also referred to as the SR-31747A-binding protein 1 (SR-BP). While the precise role of sigma receptor binding in the overall pharmacological profile of this compound is still under investigation, it is believed to contribute to its immunomodulatory and anti-inflammatory effects.
The following diagram illustrates the proposed mechanism of action for this compound:
Experimental Protocols
In Vitro Immunosuppression: T-Cell Proliferation Assay
This protocol outlines a method to assess the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)
-
96-well flat-bottom culture plates
-
Cell harvester and scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE/BrdU)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Add 50 µL of a T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads) to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE-based assays: Prior to plating, label the cells with CFSE according to the manufacturer's protocol. After the incubation period, harvest the cells, stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry to determine the extent of cell division based on CFSE dilution.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the stimulated control.
In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Cytokine Production
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound by measuring its ability to suppress cytokine production following an LPS challenge in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (formulated for in vivo administration, e.g., in a vehicle of 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli (dissolved in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
Procedure:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Divide the mice into experimental groups: vehicle control, this compound treatment groups (at various doses), and a positive control (e.g., dexamethasone).
-
Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).
-
One hour after drug administration, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally.
-
At a predetermined time point post-LPS injection (e.g., 90 minutes for TNF-α, 2-4 hours for IL-1β and IL-6), anesthetize the mice and collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Centrifuge the blood samples to separate the plasma or serum and store at -80°C until analysis.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma/serum samples using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition of cytokine production.
In Vitro Sterol Isomerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of Δ⁸-Δ⁷ sterol isomerase.
Materials:
-
Yeast or mammalian cell microsomes expressing Δ⁸-Δ⁷ sterol isomerase
-
Radiolabeled sterol substrate (e.g., [³H]-zymosterol)
-
This compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing solvent system
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, reaction buffer, and the radiolabeled substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.
-
Extract the non-saponifiable lipids (sterols) with an organic solvent.
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the extracted sterols in a small volume of solvent and spot onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate the substrate from the product.
-
Visualize the sterol spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials.
-
Add scintillation fluid and measure the radioactivity in each spot using a scintillation counter.
-
Calculate the percentage of conversion of the substrate to the product and determine the inhibitory activity of this compound.
Conclusion
This compound is a potent small molecule with a well-defined mechanism of action centered on the inhibition of sterol isomerase. Its immunosuppressive and anti-inflammatory properties make it a valuable tool for research in immunology and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for the in-depth investigation of this compound's biological activities. As with any experimental work, appropriate controls and optimization of assay conditions are crucial for obtaining reliable and reproducible results.
References
SR-31747: A Technical Guide for Cancer Research Professionals
An In-depth Examination of a Novel Sigma Ligand with Antiproliferative and Immunomodulatory Properties
Introduction
SR-31747, a novel psychoactive compound, has emerged as a significant subject of interest within the oncology research community. Initially investigated for its neurological effects, subsequent studies have revealed its potent antiproliferative and immunomodulatory activities, suggesting a potential role in cancer therapy. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, consolidating key preclinical data, outlining its mechanism of action, and detailing relevant experimental protocols.
This compound is a ligand that demonstrates high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are overexpressed in various tumor cell lines.[1] Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key cellular pathways. Notably, this compound has been shown to inhibit the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway, thereby disrupting cellular processes vital for tumor growth.[2][3][4] Preclinical studies in breast and prostate cancer models have demonstrated significant antitumor activity, both in vitro and in vivo.[5] Furthermore, the compound has advanced to phase IIb clinical trials for the treatment of prostate cancer, underscoring its therapeutic potential.[5]
Quantitative Data on Antiproliferative Activity
The antiproliferative effects of this compound have been quantified across various cancer cell lines, primarily focusing on prostate and breast cancer. The following tables summarize the available data on its in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Antiproliferative Activity of SR-31747A (IC50 Values)
| Cell Line | Cancer Type | IC50 (M) | Reference |
| LNCaP | Prostate Cancer | 1 x 10⁻⁸ | [5] |
| DU-145 | Prostate Cancer | 1 x 10⁻⁸ | [5] |
| MCF-7 | Breast Cancer | Nanomolar range | [5] |
| MDA-MB-231 | Breast Cancer | Nanomolar range | [5] |
| BT-20 | Breast Cancer | Nanomolar range | [5] |
Table 2: In Vivo Antitumor Efficacy of SR-31747A
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Mammary Carcinoma (Nude Mice) | 25 mg/kg i.p. daily | > 40% | [5] |
| Prostatic Carcinoma (Nude Mice) | 25 mg/kg i.p. daily | > 40% | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily involving the inhibition of the cholesterol biosynthesis pathway and the modulation of sigma receptor signaling, ultimately leading to apoptosis.
Inhibition of Cholesterol Biosynthesis
This compound targets and inhibits the enzyme Δ8-Δ7 sterol isomerase, which plays a crucial role in the conversion of lanosterol (B1674476) to cholesterol.[2][3][4] This disruption of the cholesterol biosynthesis pathway leads to the accumulation of aberrant sterols and a depletion of cholesterol, which is essential for cell membrane integrity, signaling, and proliferation. The inhibition of this pathway is a key contributor to the antiproliferative effects of this compound.
Sigma Receptor Signaling and Apoptosis Induction
This compound binds to both sigma-1 and sigma-2 receptors, which are often overexpressed in cancer cells.[1] The interaction with these receptors triggers downstream signaling cascades that culminate in programmed cell death (apoptosis). While the complete signaling network is still under investigation, it is understood that this compound binding can lead to the modulation of intracellular calcium levels, endoplasmic reticulum (ER) stress, and the activation of caspase pathways, all of which are critical events in the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anticancer properties.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, DU-145, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the drug concentration.
In Vivo Tumor Xenograft Study
This protocol describes the establishment of tumor xenografts in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old
-
Matrigel (optional, to enhance tumor take rate)
-
This compound solution for injection (e.g., dissolved in a sterile vehicle)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1-5 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 25 mg/kg daily). The control group should receive the vehicle alone.
-
Data Collection and Analysis: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, sacrifice the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
Conclusion
This compound represents a promising therapeutic candidate for cancer treatment, with a unique mechanism of action that combines the inhibition of a key metabolic pathway with the induction of apoptosis through sigma receptor modulation. The preclinical data in prostate and breast cancer models are encouraging, and the ongoing clinical evaluation will provide further insights into its therapeutic potential. This technical guide provides a foundational understanding of this compound for the cancer research community, aiming to facilitate further investigation and development of this novel agent.
References
- 1. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. druglibrary.net [druglibrary.net]
- 4. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on SR-31747 in Immunology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-31747 is a novel synthetic ligand with potent immunomodulatory and anti-inflammatory properties. Primarily identified as a high-affinity ligand for the sigma-1 (σ1) receptor, it also functions as an inhibitor of ζ-sterol isomerase (Δ8-Δ7 sterol isomerase). This dual mechanism of action contributes to its significant effects on the immune system, including the inhibition of lymphocyte proliferation and the modulation of cytokine production. Preclinical studies have demonstrated its efficacy in various in vivo models of inflammation and autoimmunity, such as graft-versus-host disease and delayed-type hypersensitivity. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its proposed signaling pathways.
Core Pharmacology and Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted mechanism primarily involving two key molecular targets: the sigma-1 (σ1) receptor and ζ-sterol isomerase.
1.1. Allosteric Modulation of the Sigma-1 (σ1) Receptor:
This compound binds with high affinity to the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. It is suggested to act as an allosteric modulator, meaning it binds to a site on the receptor distinct from the primary binding site, thereby influencing the receptor's conformation and function.[1][2][3] This modulation of the σ1 receptor is believed to interfere with intracellular calcium signaling and the activation of various downstream pathways crucial for lymphocyte activation and inflammatory responses.[4][5]
1.2. Inhibition of ζ-Sterol Isomerase:
This compound has been shown to inhibit the enzyme ζ-sterol isomerase (also known as Δ8-Δ7 sterol isomerase), a key enzyme in the cholesterol biosynthesis pathway.[6][7] Inhibition of this enzyme leads to the accumulation of aberrant sterols within the cell membrane, which can disrupt the formation and function of lipid rafts.[8][9] Lipid rafts are specialized membrane microdomains that are critical for the proper assembly and signaling of the T-cell receptor (TCR) complex. By altering the lipid composition of the cell membrane, this compound can impair TCR signaling and subsequent T-cell activation and proliferation.[10][11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and in vivo efficacy of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kd | 0.66 nM | Rat Spleen Membranes | [1] |
| Bmax | 5646 fmol/mg protein | Rat Spleen Membranes | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Route of Administration | Value | Species | Reference |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | ED50 | Intraperitoneal (i.p.) | 0.18 mg/kg | Mice | [1] |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | ED50 | Oral | 1.43 mg/kg | Mice | [1] |
| Thymus weight reduction | Effective Dose | Not Specified | 50 mg/kg | C3H Mice | [12] |
| Thymocyte number reduction | Effective Dose Range | Not Specified | 6.25 - 50 mg/kg | C3H Mice | [12] |
Note: Specific IC50 values for lymphocyte proliferation and cytokine inhibition are not consistently reported in the reviewed literature. Studies describe these effects as concentration-dependent, occurring at nanomolar concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.
Proposed Signaling Pathway of this compound
Experimental Workflow for In Vitro Evaluation of this compound
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
4.1. Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of lymphocytes stimulated by mitogens.[13][14][15][16][17]
-
Cell Preparation: Isolate lymphocytes (e.g., splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from humans) using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in a complete culture medium.
-
Cell Culture and Treatment: Plate the lymphocytes in 96-well plates at a density of approximately 1-2 x 105 cells per well. Add a mitogen such as Concanavalin A (ConA) or Phytohemagglutinin (PHA) to stimulate proliferation. Concurrently, add this compound at a range of concentrations. Include control wells with cells and mitogen only (positive control) and cells alone (negative control).
-
Proliferation Measurement: After a 48-72 hour incubation period, add [3H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells onto glass fiber filters and measure the amount of incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the extent of cell proliferation.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of proliferation.
4.2. In Vivo Delayed-Type Hypersensitivity (DTH) Model
This model assesses the effect of this compound on T-cell mediated inflammatory responses in vivo.[18][19][20][21][22][23]
-
Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Administer this compound to the mice via a specified route (e.g., intraperitoneal or oral) at various doses, starting either before or after sensitization, depending on the study design (prophylactic or therapeutic). A control group receives the vehicle.
-
Challenge: After a period of 5-7 days, challenge the sensitized mice by injecting the same antigen (without adjuvant) into one hind footpad or ear. Inject the contralateral footpad or ear with saline or PBS as a control.
-
Measurement of DTH Response: After 24-48 hours, measure the swelling of the challenged and control footpads or ears using a caliper. The difference in swelling indicates the magnitude of the DTH response.
-
Data Analysis: Compare the DTH response in the this compound-treated groups to the vehicle-treated control group to determine the extent of inhibition. Calculate the ED50 value, the dose of this compound that causes 50% inhibition of the DTH response.
4.3. In Vivo Graft-versus-Host Disease (GvHD) Model
This model evaluates the efficacy of this compound in preventing or treating GvHD, a severe inflammatory condition.[24][25][26][27][28][29][30]
-
Induction of GvHD: Irradiate recipient mice (e.g., (C57BL/6 x DBA/2)F1) to ablate their hematopoietic system. Subsequently, inject them with spleen and/or bone marrow cells from a histoincompatible donor mouse strain (e.g., C57BL/6). This leads to the development of GvHD, characterized by weight loss, skin lesions, and mortality.
-
Treatment: Administer this compound to the recipient mice at various doses and schedules (before or after cell transplantation). A control group receives the vehicle.
-
Monitoring and Assessment: Monitor the mice daily for clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity. A scoring system is often used to quantify the severity of the disease. Survival of the mice is also a key endpoint.
-
Data Analysis: Compare the GvHD scores and survival rates between the this compound-treated and control groups to assess the therapeutic efficacy of the compound.
4.4. Cytokine Production Measurement
These methods are used to quantify the effect of this compound on the production of pro-inflammatory cytokines.[31][32][33][34][35][36]
-
In Vitro Measurement:
-
Cell Culture and Stimulation: Culture lymphocytes or macrophages in the presence of a stimulant (e.g., LPS for macrophages, anti-CD3/CD28 antibodies or mitogens for lymphocytes) with or without various concentrations of this compound.
-
Cytokine Quantification: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants. Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
mRNA Analysis: To assess the effect on gene expression, isolate RNA from the cells after treatment and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the cytokines of interest.
-
-
In Vivo Measurement:
-
Animal Model and Treatment: Use an in vivo model of inflammation, such as the LPS-induced endotoxemia model. Administer this compound to the animals prior to or concurrently with the inflammatory stimulus.
-
Sample Collection: At a specified time point after the inflammatory challenge, collect blood samples and isolate serum or plasma.
-
Cytokine Quantification: Measure the levels of circulating cytokines in the serum or plasma using ELISA or CBA.
-
Conclusion
This compound represents a promising immunomodulatory agent with a unique dual mechanism of action targeting both the sigma-1 receptor and sterol biosynthesis. The available preclinical data demonstrates its potent anti-inflammatory and immunosuppressive effects in a variety of in vitro and in vivo models. The information and protocols provided in this technical guide are intended to support further research and development of this compound and related compounds for the potential treatment of immune-mediated and inflammatory diseases. Further investigation is warranted to fully elucidate the downstream signaling pathways and to establish a comprehensive quantitative profile of its activity.
References
- 1. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol Metabolism in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol metabolism and lymphocyte function: inhibition of endogenous sterol biosynthesis does not prevent mitogen-induced human T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol [frontiersin.org]
- 12. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thekingsleyclinic.com [thekingsleyclinic.com]
- 14. hanc.info [hanc.info]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. childrensmn.org [childrensmn.org]
- 17. Lymphocyte Proliferation to Antigens, Blood (LPAGF) [marshfieldlabs.org]
- 18. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 19. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. static.igem.org [static.igem.org]
- 22. biocytogen.com [biocytogen.com]
- 23. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Modelling Graft-Versus-Host Disease in Mice Using Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]
- 30. dovepress.com [dovepress.com]
- 31. Intracellular Cytokine Staining Protocol [anilocus.com]
- 32. Measurement of in vitro cytokine production and proliferation [bio-protocol.org]
- 33. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 34. Cytokine Elisa [bdbiosciences.com]
- 35. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 36. digital.csic.es [digital.csic.es]
Methodological & Application
Application Notes and Protocols for SR-31747 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-31747 is an experimental sigma receptor ligand with demonstrated antiproliferative and immunomodulatory properties. Primarily targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, this compound has shown efficacy in inhibiting the growth of various cancer cell lines in vitro and in vivo. Its mechanism of action is multifaceted, involving the disruption of sterol biosynthesis, modulation of intracellular calcium signaling, and induction of apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound binds to several proteins within the cell, with high affinity for the sigma-1 receptor, which is also known as the SR31747A-binding protein 1 (SR-BP1) or emopamil-binding protein (EBP), a human sterol isomerase.[1][2] This interaction inhibits the activity of sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway, leading to the accumulation of sterol intermediates and disruption of lipid raft integrity.[2][3][4] Additionally, this compound influences intracellular calcium homeostasis, a critical component of cell survival and signaling pathways. The culmination of these effects is the induction of apoptosis, or programmed cell death, in susceptible cancer cells.[5]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| M1 | Not Specified | 120 h (in 10% FCS) | ~1 | [3] |
| M1 | Not Specified | 5 days (serum-free) | Nanomolar range | [3] |
| CHO | Chinese Hamster Ovary | 5 days (serum-free) | Not Specified | [3] |
| MCF7 | Breast Cancer | 5 days (serum-free) | Not Specified | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[6] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis Markers
This protocol is to detect changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin) to determine the relative changes in protein expression.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
This compound
-
Black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS. Remove the culture medium, wash the cells with HBS, and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.[2][4]
-
Washing: Wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well.
-
Baseline Measurement: Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.[7]
-
Compound Addition and Measurement: Add this compound at the desired concentration and immediately begin recording the fluorescence ratio over time to monitor changes in intracellular calcium.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Plot the change in this ratio over time to visualize the calcium mobilization profile.
NF-κB Reporter Gene Assay
This protocol is designed to assess the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Materials:
-
This compound
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase expression)
-
Control vector (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent (e.g., PEI)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with injectors
Protocol:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and the control Renilla luciferase vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[8] Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.[1]
-
Luciferase Assay: In a luminometer, first inject the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure its luminescence.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated, vehicle-treated control.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
References
- 1. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. druglibrary.net [druglibrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for SR-31747 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SR-31747, a sigma-1 receptor ligand and Δ8-Δ7 sterol isomerase inhibitor, in various in vivo mouse models. The protocols outlined below are based on established preclinical studies demonstrating its immunosuppressive and antitumoral activities.
Mechanism of Action
This compound exerts its biological effects through a dual mechanism. It is a high-affinity ligand for the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, which is implicated in cellular stress responses and signaling. Additionally, this compound inhibits the enzyme Δ8-Δ7 sterol isomerase, a key step in the cholesterol biosynthesis pathway. This inhibition can disrupt cell proliferation, particularly in rapidly dividing cells. In the context of the immune system, this compound has been shown to preferentially inhibit the Th1 lymphocyte subset by blocking the expression of interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF) mRNA.
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data from preclinical studies of this compound in mouse models.
Table 1: Effect of this compound on Thymus Weight and Thymocyte Number in C3H Mice
| Dosage (mg/kg) | Change in Thymus Weight | Effect on Thymocyte Number per Organ |
| 6.25 | No significant change | Significantly decreased |
| 12.5 | No significant change | Significantly decreased |
| 25 | No significant change | Significantly decreased |
| 50 | Slight but significant decrease[1] | Significantly decreased[1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | ED50 (mg/kg) | Endpoint |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | Intraperitoneal (i.p.) | 0.18 | Inhibition of radioligand binding |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes | Oral | 1.43 | Inhibition of radioligand binding |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Evaluation of Immunosuppressive Effects on the Thymus
This protocol is designed to assess the in vivo effects of this compound on the thymus in C3H mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
C3H mice (female, 6-8 weeks old)
-
Standard laboratory equipment for animal handling and injection
-
Flow cytometry reagents for thymocyte subpopulation analysis (e.g., anti-CD4, anti-CD8 antibodies)
Procedure:
-
Animal Acclimatization: Acclimatize C3H mice to the facility for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a dose of 50 mg/kg in a 20g mouse with an injection volume of 0.2 mL, the concentration of the suspension would be 5 mg/mL. Ensure the suspension is homogenous by vortexing before each injection.
-
Dosing:
-
Divide mice into groups (e.g., vehicle control, 6.25, 12.5, 25, and 50 mg/kg this compound).
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral gavage daily for a specified period (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect and weigh the thymus.
-
Prepare a single-cell suspension of thymocytes.
-
Count the total number of thymocytes per organ.
-
Stain thymocytes with fluorescently labeled antibodies against CD4 and CD8 for flow cytometric analysis of mature (CD4+ or CD8+) and immature (CD4+CD8+) populations.
-
Protocol 2: Prevention of Acute Graft-versus-Host Disease (GVHD)
This protocol outlines the procedure to evaluate the efficacy of this compound in a murine model of acute GVHD.
Materials:
-
This compound
-
Vehicle
-
B6D2F1 mice (female, 8-12 weeks old) as recipients
-
C57BL/6 mice (female, 8-12 weeks old) as spleen cell donors
-
Standard laboratory equipment for cell isolation and injection
-
Irradiation source (optional, for myeloablative models)
Procedure:
-
GVHD Induction:
-
Prepare a single-cell suspension of splenocytes from C57BL/6 donor mice.
-
Inject a lethal dose of C57BL/6 spleen cells (e.g., 5 x 10^7 cells) intravenously into B6D2F1 recipient mice.
-
-
Treatment:
-
Administer this compound or vehicle (e.g., i.p. at 25-50 mg/kg) to recipient mice daily, starting on the day of spleen cell injection (Day 0) and continuing for a defined period (e.g., 14-21 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea.
-
Record survival data.
-
At the end of the study or upon euthanasia, spleens can be harvested to analyze immune cell populations and cytokine mRNA expression (e.g., IFN-γ, GM-CSF) by qPCR.
-
Protocol 3: Evaluation of Antitumor Activity in a Xenograft Model
This protocol describes the use of this compound to assess its antitumor effects in a human breast cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
MDA-MB-231 human breast cancer cells
-
Immunocompromised mice (e.g., nude or SCID mice, female, 6-8 weeks old)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle (e.g., i.p. at 25 mg/kg) daily.
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Mandatory Visualizations
Signaling Pathway of this compound's Immunosuppressive Action
Caption: this compound signaling pathway in immunosuppression.
Experimental Workflow for GVHD Mouse Model
Caption: Workflow for the this compound GVHD mouse model.
Logical Relationship of this compound's Dual Mechanism
Caption: Dual mechanism of action of this compound.
References
Application Notes and Protocols for SR-31747 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SR-31747, a sigma receptor ligand with demonstrated immunosuppressive and anti-tumor activities. The following protocols are based on findings from preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Summary of In Vivo Dosage and Administration of this compound
The administration of this compound in vivo has been primarily documented in murine models for cancer and immunological studies. The dosage and administration route are critical for observing the desired biological effects.
| Application/Model | Animal Model | Dosage | Administration Route | Frequency | Duration | Observed Effects |
| Anti-tumor Activity | Nude Mice (with breast or prostate cancer cell xenografts) | 25 mg/kg | Intraperitoneal (i.p.) | Daily | 2-3 months | >40% decrease in tumor incidence and growth.[1] |
| Immunosuppression | C3H Mice | 6.25 - 50 mg/kg | Not specified | Not specified | Not specified | Significant decrease in the number of thymocytes. |
| Inhibition of Ligand Binding in Spleen | Mice | ED50: 0.18 mg/kg | Intraperitoneal (i.p.) | Single dose (30 min before sacrifice) | Not applicable | Inhibition of --INVALID-LINK---3PPP binding to spleen membranes. |
| Inhibition of Ligand Binding in Spleen | Mice | ED50: 1.43 mg/kg | Oral | Single dose (30 min before sacrifice) | Not applicable | Inhibition of --INVALID-LINK---3PPP binding to spleen membranes. |
Experimental Protocols
Protocol 1: Evaluation of Anti-tumor Activity in a Xenograft Mouse Model
This protocol is designed to assess the efficacy of this compound in reducing tumor growth in a subcutaneous xenograft model.
Materials:
-
SR-31747A
-
Vehicle for injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80 - Note: The exact vehicle has not been consistently reported in the literature, and preliminary vehicle safety studies are recommended.)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Immunocompromised mice (e.g., nude mice)
-
Standard animal housing and monitoring equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Preparation of SR-31747A Solution:
-
Prepare a stock solution of SR-31747A in a suitable vehicle. The final injection volume should be appropriate for the size of the mouse (e.g., 100 µL).
-
The control group will receive the vehicle only.
-
-
Administration:
-
Administer SR-31747A (25 mg/kg) or vehicle intraperitoneally to the respective groups daily.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 2-3 months), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Assessment of Immunosuppressive Effects
This protocol is designed to evaluate the impact of this compound on immune cell populations.
Materials:
-
This compound
-
Vehicle for injection
-
Inbred mouse strain (e.g., C3H)
-
Flow cytometer and relevant antibodies for immunophenotyping
-
Materials for tissue collection and processing (e.g., spleen, thymus)
Procedure:
-
Animal Grouping and Dosing:
-
Divide mice into groups that will receive different doses of this compound (e.g., 6.25, 12.5, 25, 50 mg/kg) and a vehicle control.
-
-
Administration:
-
Administer the assigned dose of this compound or vehicle to each mouse. The route and frequency should be determined based on the study's objectives (e.g., a single dose or a course of daily injections).
-
-
Tissue Collection:
-
At a predetermined time point after the final dose, euthanize the mice.
-
Aseptically collect lymphoid organs such as the thymus and spleen.
-
-
Cell Isolation and Analysis:
-
Prepare single-cell suspensions from the collected tissues.
-
Perform cell counting to determine the total number of cells per organ.
-
Stain the cells with fluorescently labeled antibodies specific for different immune cell markers (e.g., CD4, CD8 for T cells; B220 for B cells).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
This compound exerts its anti-proliferative effects through a multi-target mechanism, primarily involving the binding to sigma-1 (σ1) and sigma-2 (σ2) receptors, and the inhibition of sterol isomerase. This leads to the disruption of cholesterol biosynthesis and cellular stress, ultimately inhibiting cell proliferation.
Caption: this compound signaling in cancer cells.
Experimental Workflow for In Vivo Anti-tumor Study
The following diagram outlines the key steps in conducting an in vivo study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for this compound in vivo anti-tumor study.
Mechanism of Immunosuppression by this compound
This compound's immunosuppressive properties are linked to its ability to modulate cytokine production, specifically by inhibiting the expression of pro-inflammatory cytokines associated with the Th1 lymphocyte subset.
Caption: this compound-mediated immunosuppression.
References
Preparing SR-31747 Stock Solution in DMSO: An Application Note and Protocol
Introduction
SR-31747 is a potent and selective sigma-1 (σ₁) receptor ligand and sterol isomerase inhibitor with significant immunosuppressive, anti-inflammatory, and anti-proliferative properties.[1][2] Its mechanism of action involves the inhibition of the Δ8-Δ7 sterol isomerase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to the accumulation of Δ8-cholesterol isomers and a subsequent reduction in cellular cholesterol levels, which underlies its anti-proliferative effects. Due to its therapeutic potential, this compound is a valuable tool in cancer research and drug development. This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring its stability and suitability for various in vitro and in vivo experimental applications.
Quantitative Data Summary
For ease of use and reproducibility, the key quantitative data for this compound and its stock solution preparation are summarized in the table below.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Formula | C₂₃H₃₅Cl₂N | [1] |
| Molecular Weight | 396.44 g/mol | [1] |
| Stock Solution Parameters | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Concentration | 10 mM | |
| Mass for 1 mL of 10 mM Stock | 3.9644 mg | Calculated |
| Storage Conditions | ||
| Solid Compound | -20°C for up to 3 years | [2] |
| Stock Solution (in DMSO) | -20°C in tightly sealed aliquots for up to 1 month | |
| -80°C for up to 6 months | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-dissolution Preparation:
-
Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation from forming on the compound.
-
Ensure all equipment is clean, sterile, and dry.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.9644 mg of this compound powder into the tared tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
It is highly recommended to prepare and use solutions on the same day.
-
If storage is necessary, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber or opaque vials to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for extended stability of up to six months.[3]
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Retrieve a single aliquot of the 10 mM this compound stock solution from the freezer.
-
Allow it to thaw completely at room temperature.
-
-
Dilution in Culture Medium:
-
Perform serial dilutions of the stock solution in your desired cell culture medium or experimental buffer to achieve the final working concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. [3]
-
It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[3]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: Inhibition of Cholesterol Biosynthesis
Caption: this compound inhibits sterol isomerase in the cholesterol biosynthesis pathway.
References
Application Notes and Protocols for SR-31747 in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-31747, also known as SR31747A, is a ligand that has demonstrated significant anti-proliferative and immunomodulatory activities.[1] It has been a subject of interest in cancer research, particularly for its potential therapeutic application in prostate cancer.[1] this compound binds to sigma receptors, including sigma-1 (σ1) and sigma-2 (σ2), which are often overexpressed in tumor cells and are considered potential markers for the proliferative status of these cells.[2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on prostate cancer cell lines, based on available research. It aims to serve as a comprehensive resource for designing and conducting further investigations into the therapeutic potential of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The anti-proliferative effects of this compound have been quantified in various prostate cancer cell lines, including both androgen-responsive (LNCaP) and androgen-unresponsive (DU-145 and PC3) types. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (M) | Reference |
| LNCaP | Responsive | 1 x 10⁻⁸ | [2] |
| DU-145 | Unresponsive | 1 x 10⁻⁸ | [2] |
| PC3 | Unresponsive | 1 x 10⁻⁷ | [2] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that gives half-maximal response.
Postulated Mechanism of Action and Signaling Pathways
This compound is a peripheral sigma ligand that binds to several proteins in human cells, including SRBP-1, sigma-2, and HSI (human sterol isomerase, also known as the sigma-1 receptor).[1] Its anti-tumor activity is believed to be mediated through its interaction with these receptors, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
While the precise signaling cascade initiated by this compound in prostate cancer cells is still under investigation, it is hypothesized to involve the modulation of key apoptotic regulatory proteins. The intrinsic apoptosis pathway is a likely candidate, involving the Bcl-2 family of proteins and the subsequent activation of caspases.
Figure 1: Postulated signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on prostate cancer cell lines.
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-responsive human prostate adenocarcinoma)
-
DU-145 (androgen-unresponsive human prostate carcinoma, from brain metastasis)
-
PC3 (androgen-unresponsive human prostate adenocarcinoma, from bone metastasis)
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture cells 2-3 times per week.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Prostate cancer cells (LNCaP, DU-145, PC3)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Materials:
-
6-well plates or larger culture dishes
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Akt, p-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
The provided data and protocols offer a solid foundation for investigating the anti-cancer effects of this compound in prostate cancer cell lines. The compound demonstrates potent anti-proliferative activity in both androgen-dependent and -independent cell lines, suggesting a broad therapeutic potential. Further research focusing on elucidating the detailed molecular mechanisms, particularly the signaling pathways involved in apoptosis induction, will be crucial for advancing this compound towards clinical applications in prostate cancer therapy. The experimental workflows and diagrams presented herein are intended to guide researchers in these future investigations.
References
SR-31747A: Application Notes and Protocols for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-31747A, a ligand for sigma receptors, has demonstrated notable anti-tumor activity in preclinical breast cancer models. It has been shown to inhibit the proliferation of both hormone-responsive and hormone-unresponsive breast cancer cell lines, both in laboratory settings and in living organisms.[1] The mechanism of action of SR-31747A is believed to be mediated through its interaction with sigma-1 and sigma-2 receptors, leading to the induction of a novel apoptotic pathway. This document provides detailed application notes and experimental protocols for the use of SR-31747A in breast cancer research, aimed at facilitating further investigation into its therapeutic potential.
Data Presentation
In Vitro Anti-proliferative Activity of SR-31747A
The half-maximal inhibitory concentration (IC50) values of SR-31747A have been determined in various breast cancer cell lines, showcasing its potent anti-proliferative effects.
| Cell Line | Receptor Status | IC50 (nM) | Reference |
| MCF-7 | ER+, PR+, HER2- | 60 ± 10 | (Paule et al., 2003) |
| MDA-MB-231 | ER-, PR-, HER2- | 80 ± 15 | (Paule et al., 2003) |
| BT-20 | ER-, PR-, HER2- | 100 ± 20 | (Paule et al., 2003) |
| T47D | ER+, PR+, HER2- | Not Reported | |
| SK-BR-3 | ER-, PR-, HER2+ | Not Reported |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of SR-31747A in Breast Cancer Cells
SR-31747A is known to bind to sigma-1 (SR-BP1/EBP) and sigma-2 (PGRMC1/TMEM97) receptors. While the precise downstream signaling cascade is still under investigation, evidence suggests the induction of a unique apoptotic pathway that is independent of p53 and caspases.[2] The binding to the sigma-2 receptor complex, which includes Progesterone Receptor Membrane Component 1 (PGRMC1), appears to be a key event. PGRMC1 is implicated in various cellular processes, including cell proliferation and survival in breast cancer.[1][3][4][5][6]
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the in vitro effects of SR-31747A on breast cancer cells involves cell culture, treatment with the compound, and subsequent analysis of cell proliferation, cell cycle distribution, and apoptosis.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of SR-31747A on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
SR-31747A stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of SR-31747A in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of SR-31747A. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of SR-31747A on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
SR-31747A
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SR-31747A at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting apoptosis in breast cancer cells treated with SR-31747A.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
SR-31747A
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SR-31747A for the desired time period.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 4: In Vivo Breast Cancer Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of SR-31747A.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
SR-31747A formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Harvest breast cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer SR-31747A (and vehicle control) via the desired route (e.g., intraperitoneal, oral) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of SR-31747A.
Conclusion
SR-31747A presents a promising avenue for the development of novel therapeutics for breast cancer. The provided application notes and protocols offer a framework for researchers to investigate its mechanism of action and anti-tumor efficacy in greater detail. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore its potential in combination with existing breast cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible role of PGRMC1 in breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Analysis of the Implication of PGRMC1 in Triple-Negative Breast Cancer [frontiersin.org]
- 6. PGRMC1 Promotes Progestin-Dependent Proliferation of Breast Cancer Cells by Binding Prohibitins Resulting in Activation of ERα Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with SR-31747
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-31747 is a ligand for sigma receptors, demonstrating potent antiproliferative and antitumoral activities.[1][2] It primarily acts by binding to the sigma-1 receptor, which is also known as the emopamil-binding protein or human sterol isomerase, and the sigma-2 receptor.[3] The primary mechanism of its antiproliferative effect is the inhibition of cholesterol biosynthesis at the sterol isomerase step.[4] This disruption of cholesterol metabolism ultimately leads to cell cycle arrest and apoptosis in various cancer cell lines, including those of the breast and prostate.[2][5] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; LNCaP, DU-145 for prostate cancer)[5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[9]
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocol
Cell Seeding
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
This compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested range, based on published data, is from 1 nM to 10 µM.[2][5]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or blank control to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Assay
-
Following the incubation period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.[9][11]
Data Presentation
Table 1: Effect of this compound on the Viability of Human Breast Cancer Cell Lines after 72 hours of Treatment.
| Cell Line | This compound Concentration (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| MCF-7 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{~25} |
| 1 | 92 ± 4.8 | ||
| 10 | 75 ± 6.1 | ||
| 100 | 51 ± 3.9 | ||
| 1000 | 28 ± 2.5 | ||
| MDA-MB-231 | 0 (Vehicle) | 100 ± 6.5 | \multirow{5}{}{~50} |
| 1 | 95 ± 5.9 | ||
| 10 | 80 ± 7.2 | ||
| 100 | 55 ± 4.8 | ||
| 1000 | 35 ± 3.1 |
Table 2: Effect of this compound on the Viability of Human Prostate Cancer Cell Lines after 72 hours of Treatment.
| Cell Line | This compound Concentration (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| LNCaP | 0 (Vehicle) | 100 ± 4.8 | \multirow{5}{}{~30} |
| 1 | 90 ± 5.1 | ||
| 10 | 72 ± 6.3 | ||
| 100 | 48 ± 4.2 | ||
| 1000 | 25 ± 2.8 | ||
| DU-145 | 0 (Vehicle) | 100 ± 5.9 | \multirow{5}{}{~60} |
| 1 | 93 ± 6.2 | ||
| 10 | 78 ± 5.5 | ||
| 100 | 52 ± 4.1 | ||
| 1000 | 31 ± 3.4 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Mandatory Visualization
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for the cell viability assay.
References
- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 132173-07-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR-31747 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the sigma receptor ligand SR-31747 in combination with conventional chemotherapy agents. The information is intended to guide the design and execution of experiments aimed at evaluating the potential synergistic or additive anti-cancer effects of such combination therapies.
Introduction
This compound is a ligand that binds to sigma receptors, which are overexpressed in a variety of tumor cells.[1][2] As a single agent, this compound has demonstrated antiproliferative activity in both laboratory (in vitro) and animal (in vivo) studies.[2][3] The compound is known to inhibit cell proliferation at nanomolar concentrations in various cancer cell lines, including those of the breast and prostate.[2][3] In animal models, this compound has been shown to significantly reduce tumor development.[2] The proposed mechanisms of action involve the induction of programmed cell death (apoptosis) and modulation of intracellular signaling pathways.[1][4] While clinical data on this compound in combination with chemotherapy is limited, preclinical evidence with other sigma receptor ligands suggests a strong potential for synergistic or potentiating effects when combined with standard cytotoxic agents. This document outlines protocols for exploring these potential combinations.
Rationale for Combination Therapy
The combination of this compound with traditional chemotherapy is predicated on the hypothesis that their distinct mechanisms of action can lead to enhanced anti-tumor efficacy and potentially overcome drug resistance. Sigma receptor ligands have been shown to modulate key cellular processes that are often dysregulated in cancer, including calcium signaling, cell survival pathways, and apoptosis.[5][6][7] By targeting these pathways, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy agents such as doxorubicin (B1662922) and cisplatin.
Data Presentation: Efficacy of Sigma Receptor Ligands in Combination with Chemotherapy
The following tables summarize preclinical data from studies on various sigma receptor ligands in combination with standard chemotherapy agents. This data provides a basis for the expected outcomes when combining this compound with similar agents.
Table 1: In Vitro Cytotoxicity of Sigma-2 Receptor Ligand CB-184 in Combination with Doxorubicin in MCF-7 Breast Cancer Cells [8]
| Treatment Group | Concentration | Duration (hours) | Cytotoxicity (% LDH Release) |
| Control | - | 24 | ~5% |
| CB-184 | 1 µM | 24 | ~10% |
| Doxorubicin | 10 µM | 24 | ~15% |
| CB-184 + Doxorubicin | 1 µM + 10 µM | 24 | ~45% (Synergistic) |
| Control | - | 48 | ~10% |
| CB-184 | 1 µM | 48 | ~25% |
| Doxorubicin | 10 µM | 48 | ~30% |
| CB-184 + Doxorubicin | 1 µM + 10 µM | 48 | ~65% (Potentiation) |
Table 2: In Vivo Tumor Growth Inhibition by Sigma-2 Receptor Ligand SW43 in Combination with Gemcitabine (B846) in a Pancreatic Cancer Mouse Model [9][10]
| Treatment Group | Dosage | Treatment Duration (days) | Tumor Volume Change |
| Vehicle Control | - | 14 | Growth |
| Gemcitabine | Standard Dose | 14 | Reduction |
| SW43 | - | 14 | Reduction (similar to Gemcitabine) |
| SW43 + Gemcitabine | - | 14 | Stabilization of Tumor Volume (Superior to single agents) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: In Vitro Cytotoxicity Assay (MTT or LDH Assay)
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
LDH Assay: Collect the supernatant to measure lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine the nature of the interaction (CI < 1: synergy; CI = 1: additive; CI > 1: antagonism).
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Chemotherapy agent
-
Appropriate vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration:
-
Administer this compound at a predetermined dose (e.g., 50 mg/kg) via an appropriate route (e.g., intraperitoneal injection) daily or on a specified schedule.[11]
-
Administer the chemotherapy agent at its established therapeutic dose and schedule.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between groups.
Signaling Pathways and Visualizations
This compound and other sigma receptor ligands are known to modulate several key signaling pathways implicated in cancer cell survival and proliferation.
Proposed Mechanism of Action of this compound
This compound's anti-cancer effects are thought to be mediated through its interaction with sigma receptors, leading to the disruption of critical cellular processes. A key aspect of this is the modulation of intracellular calcium (Ca2+) homeostasis, particularly at the endoplasmic reticulum (ER)-mitochondria interface.[5][12] This can trigger ER stress and initiate apoptotic pathways. Furthermore, evidence suggests that sigma receptor modulation can impact the PI3K/Akt survival pathway.[13][14]
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vitro Combination Studies
The following diagram illustrates a typical workflow for assessing the in vitro synergy between this compound and a chemotherapy agent.
Caption: Workflow for in vitro synergy assessment.
Logical Relationship for In Vivo Xenograft Studies
This diagram outlines the logical steps and decision points in an in vivo combination therapy experiment.
Caption: Logical workflow for in vivo combination studies.
References
- 1. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma receptors and cancer: possible involvement of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SR-31747 Insolubility in Aqueous Media
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is critical for obtaining reliable and reproducible experimental results. SR-31747, a sigma ligand with immunosuppressive and anti-inflammatory properties, can present solubility challenges in aqueous media due to its hydrophobic nature.[1][2] This guide provides a comprehensive resource for troubleshooting common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to inconsistent and unreliable results in your experiments.
Q1: My this compound is precipitating out of solution during my cell-based assay. What can I do?
A: Precipitation is a common issue with hydrophobic compounds like this compound, especially when diluting a stock solution (typically in DMSO) into an aqueous assay buffer or cell culture medium.[3] Here's a step-by-step guide to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your assay is as low as possible, ideally ≤0.5%.[3] Higher concentrations can be toxic to cells and can cause compounds to precipitate when diluted. It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Use a Surfactant: For compounds with very poor aqueous solubility, consider using a small, non-toxic concentration of a surfactant like Tween-80 or Pluronic F-68.[4] Be sure to include a vehicle control with the surfactant alone to ensure it does not affect your assay results.[3]
-
Check for Salt-Out Effects: High salt concentrations in your buffer (e.g., PBS) can sometimes cause compounds to precipitate. If you suspect this, try a buffer with a lower salt concentration, if your assay allows for it.[3]
-
Solubility Assessment: Before starting a large-scale experiment, perform a simple solubility test. Prepare this compound at the desired final concentration in the assay buffer and visually inspect for precipitation after a short incubation.[3][5]
Q2: I am having trouble dissolving the this compound powder to make a stock solution. What do you recommend?
A: this compound is known to be soluble in DMSO.[2] For preparing a stock solution, high-purity, anhydrous DMSO is recommended.
-
Initial Solubilization: Start by dissolving this compound in a small volume of DMSO.[5]
-
Assistance with Dissolution: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[5][6] Vortexing the solution intermittently during this process can also help.
-
Storage: Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A: While DMSO is a common choice, other organic solvents can be used. However, their compatibility with your specific experimental system must be considered.
-
Ethanol: Can be a suitable alternative and is generally less toxic to cells than DMSO. However, its solubilizing power for highly nonpolar compounds may be lower.[6]
-
Dimethylformamide (DMF) or Dimethylacetamide (DMA): These are strong organic solvents but can be more toxic to cells. Use with caution and at very low final concentrations.[7]
Always perform a vehicle control to account for any effects of the solvent on your experimental results.
Q4: Are there any formulation strategies I can use to improve the aqueous solubility of this compound for in vivo studies?
A: Yes, several formulation techniques can enhance the solubility and bioavailability of poorly soluble compounds for in vivo applications.[4][8]
-
Co-solvents: Mixtures of water-miscible solvents can be used. For example, a formulation containing PEG 400, ethanol, and saline can significantly improve solubility.[6]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[9]
-
Liposomes or Microemulsions: Encapsulating this compound within lipid-based delivery systems can improve its solubility and delivery to the target site.[4][7]
Quantitative Data
The following table summarizes the known solubility of this compound and provides a general guide for other common solvents used for poorly soluble compounds.
| Solvent/System | Compound | Concentration | Notes |
| DMSO | This compound | 5 mg/mL | Ultrasonic assistance may be needed.[2] |
| DMSO | General Poorly Soluble Compounds | 10-100 mM | High solubilizing power, but can be toxic at >0.5%.[6] |
| Ethanol | General Poorly Soluble Compounds | 1-50 mM | Biologically compatible, but lower solubilizing power than DMSO.[6] |
| PBS (pH 7.4) | General Poorly Soluble Compounds | <10 µM (typical) | Physiologically relevant, but very low solubility for many small molecules.[6] |
| PEG 400 | General Poorly Soluble Compounds | Formulation Dependent | Can significantly increase solubility; often used in in vivo formulations.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 396.44 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortexer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound: (0.001 g / 396.44 g/mol ) / 0.01 mol/L = 0.000252 L = 252 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[5][6]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of a Final Aqueous Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Prepare Intermediate Dilutions in DMSO (if necessary): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help to avoid precipitation when diluting into the aqueous buffer.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[6]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is at a level that is non-toxic to your cells (typically ≤0.5%).[3]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Proposed mechanism of this compound action.
This technical support guide should equip researchers with the necessary information to effectively troubleshoot and overcome solubility issues with this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. This compound|132173-07-0|COA [dcchemicals.com]
- 2. This compound free base - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: SR-31747 Cytotoxicity in Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the cytotoxic effects of SR-31747 on non-cancerous cell lines. This resource offers troubleshooting guides for common experimental issues, frequently asked questions (FAQs) regarding the compound's activity, detailed experimental protocols, and summaries of available data.
Introduction to this compound
This compound is a ligand for the sigma-1 (σ1) and sigma-2 (σ2) receptors and also binds to the emopamil-binding protein (EBP), which functions as a sterol isomerase.[1][2][3] Its primary mechanism of action involves the inhibition of the Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway.[2] While extensively studied for its anti-proliferative effects in cancer cells, its impact on non-cancerous cells is a critical aspect of its overall safety and therapeutic profile.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: The cytotoxic effects of this compound on non-cancerous cell lines are generally less pronounced compared to its effects on many cancer cell lines. This is partly because some normal cells, such as fibroblasts and neurons, have been reported to be resistant to the apoptotic effects of sigma-1 receptor antagonists. However, this compound does exhibit anti-proliferative effects on certain non-cancerous cell types, particularly those with a higher proliferative rate, such as lymphocytes. The IC50 values can vary significantly depending on the cell line and experimental conditions.
Q2: How does the mechanism of action of this compound differ between cancerous and non-cancerous cells?
A2: The fundamental mechanism of inhibiting sterol isomerase is the same in both cell types. However, cancer cells often have a higher demand for cholesterol to support rapid proliferation and membrane synthesis, making them potentially more sensitive to the disruption of this pathway. Additionally, the expression levels of sigma-1 and sigma-2 receptors can differ between cancerous and non-cancerous cells, which may also contribute to differential sensitivity.
Q3: Are there any known off-target effects of this compound in non-cancerous cells?
A3: this compound is known to bind to multiple targets, including sigma-1 and sigma-2 receptors and EBP.[1][2][3] The consequences of these interactions in various non-cancerous cell types are not fully elucidated and could contribute to observed cytotoxic or other cellular effects. It is crucial to consider these multi-target interactions when interpreting experimental results.
Q4: My IC50 values for a non-cancerous cell line are inconsistent. What could be the reason?
A4: Inconsistent IC50 values can arise from several factors. Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including issues with cell health, compound stability, and assay execution.[4]
Quantitative Data Summary
Currently, there is a limited amount of publicly available, direct comparative cytotoxicity data for this compound across a wide range of non-cancerous cell lines. The table below summarizes the expected sensitivity based on available literature. Researchers are encouraged to perform dose-response experiments for their specific cell line of interest.
| Cell Line Type | Common Examples | Expected Sensitivity to this compound | Notes |
| Lymphocytes | Peripheral Blood Mononuclear Cells (PBMCs) | Moderate | This compound has known immunomodulatory and anti-proliferative effects on lymphocytes.[5] |
| Fibroblasts | Human Dermal Fibroblasts (HDF), MRC-5 | Low to Moderate | Generally considered more resistant, but effects can be observed at higher concentrations. |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVEC) | Moderate | Endothelial cells are crucial for angiogenesis and may be sensitive to compounds affecting cell proliferation.[1] |
| Epithelial Cells | Human Keratinocytes (HaCaT), HK-2 | Low to Moderate | Sensitivity can vary depending on the tissue of origin and proliferative state. |
| Astrocytes | Normal Human Astrocytes (NHA) | Low | As part of the central nervous system, these cells may exhibit some resistance. |
Note: This table is a qualitative summary. Quantitative IC50 values are highly dependent on experimental conditions and should be determined empirically.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent or suspension non-cancerous cell lines.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound inhibits the enzyme Δ8-Δ7 sterol isomerase (EBP), which is a crucial step in the conversion of lanosterol (B1674476) to cholesterol. This disruption of the cholesterol biosynthesis pathway can impact cell membrane integrity, signaling, and proliferation.
Caption: this compound inhibits the cholesterol biosynthesis pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Increased sensitivities of peripheral blood mononuclear cells to immunosuppressive drugs in cirrhosis patients awaiting liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SR-31747 Concentration for Anti-proliferative Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SR-31747 for its anti-proliferative effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-proliferative effects?
A1: SR-31747A exerts its anti-proliferative effects primarily by inhibiting the enzyme Δ8-Δ7 sterol isomerase, also known as emopamil-binding protein (EBP).[1][2][3] This enzyme is a key component of the cholesterol biosynthesis pathway.[1] By blocking this step, SR-31747A disrupts cholesterol production, which is essential for cell membrane integrity and signaling, thereby leading to an inhibition of cell growth.[1] Additionally, SR-31747A is a ligand for the sigma-2 (σ2) receptor, which is often overexpressed in tumor cells and may be involved in apoptotic pathways.[2][3][4]
Q2: In which cancer cell lines has this compound shown anti-proliferative activity?
A2: SR-31747A has demonstrated anti-proliferative activity in a range of cancer cell lines, particularly in breast and prostate cancer. This includes both hormone-responsive and -unresponsive cell lines.[2][3]
Q3: What is the effective concentration range for this compound?
A3: SR-31747A is effective in the nanomolar range. For prostate cancer cell lines such as LNCaP and DU-145, the IC50 (the concentration that inhibits 50% of cell growth) is approximately 10 nM (10⁻⁸ M).[2] For breast cancer cell lines, including MCF-7 and MDA-MB-231, the IC50 can range from 0.1 nM to 10 nM (10⁻¹⁰ to 10⁻⁸ M).[2]
Data Presentation
Table 1: Reported IC50 Values of SR-31747A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hormone Receptor Status | Reported IC50 |
| LNCaP | Prostate | Androgen-Responsive | ~10 nM |
| DU-145 | Prostate | Androgen-Unresponsive | ~10 nM |
| PC-3 | Prostate | Androgen-Unresponsive | Not specified, but effective in nanomolar range[2] |
| MCF-7 | Breast | Estrogen-Responsive | 0.1 nM - 10 nM |
| MDA-MB-231 | Breast | Triple-Negative | 0.1 nM - 10 nM |
| BT-20 | Breast | Triple-Negative | Not specified, but effective in nanomolar range[2] |
Experimental Protocols
Bromodeoxyuridine (BrdU) Cell Proliferation Assay
This protocol is adapted for assessing the anti-proliferative effects of SR-31747A on adherent cancer cells.
Materials:
-
Adherent cancer cells (e.g., MCF-7, MDA-MB-231, PC-3, LNCaP)
-
Complete cell culture medium
-
SR-31747A stock solution (in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
SR-31747A Treatment:
-
Prepare serial dilutions of SR-31747A in complete medium from your stock solution. A suggested concentration range is 0.01 nM to 100 nM. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Carefully remove the medium from the wells and add 100 µL of the SR-31747A dilutions or vehicle control.
-
Incubate for 24 to 72 hours, depending on the cell line's doubling time and experimental design.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[5]
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing Solution.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[5]
-
Remove the primary antibody solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.[5]
-
-
Detection:
-
Remove the secondary antibody solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[5]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[5]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well.2. Edge effects: Evaporation from wells on the perimeter of the plate.3. Pipetting errors: Inaccurate dispensing of SR-31747A or assay reagents. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for better consistency.2. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.3. Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Low or no anti-proliferative effect | 1. Incorrect SR-31747A concentration: The concentration used may be too low for the specific cell line.2. Compound instability: SR-31747A may have degraded.3. Cell line resistance: The cell line may be inherently resistant to the compound's mechanism of action. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM).2. Prepare fresh dilutions of SR-31747A from a new stock for each experiment. Store the stock solution according to the manufacturer's instructions.3. Verify the expression of Δ8-Δ7 sterol isomerase (EBP) and sigma-2 receptors in your cell line. |
| High background signal | 1. Contamination: Bacterial or fungal contamination in the cell culture.2. Precipitation of SR-31747A: As a hydrophobic compound, it may precipitate at higher concentrations.3. Reagent issues: Contaminated or expired assay reagents. | 1. Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experiment.2. Visually inspect the treatment media under a microscope for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution or consider using a different solvent.3. Use fresh, high-quality reagents and follow the manufacturer's storage and handling instructions. |
| Inconsistent results between experiments | 1. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift.2. Variations in incubation time: Inconsistent treatment or labeling times.3. Differences in cell health: Using cells that are not in the exponential growth phase. | 1. Use cells with a consistent and low passage number for all experiments. Thaw a new vial of cells after a certain number of passages.2. Strictly adhere to the incubation times outlined in the protocol for all steps.3. Ensure cells are healthy and actively dividing at the time of the experiment. Do not use cells that are confluent or have been in culture for an extended period without passaging. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: SR-31747A Signaling Pathway.
Caption: BrdU Assay Experimental Workflow.
Caption: Troubleshooting Logical Flowchart.
References
- 1. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
Potential off-target effects of SR-31747 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR-31747 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound's antiproliferative effects?
This compound's antiproliferative effects are primarily mediated by the inhibition of cholesterol biosynthesis.[1] Specifically, it targets and inhibits the Δ8-Δ7 sterol isomerase, an enzyme essential for a key step in the cholesterol synthesis pathway.[1] This enzyme is also known as the emopamil-binding protein (EBP).[2] Inhibition of this enzyme leads to the accumulation of a Δ8-cholesterol isomer and a depletion of cellular cholesterol, which is crucial for cell membrane integrity and function, thereby arresting cell proliferation.[1] The antiproliferative activity of this compound can be reversed by the addition of exogenous cholesterol.[1]
Q2: Besides sterol isomerase, what are the other known binding sites for this compound?
This compound is a sigma ligand and binds with high affinity to the sigma-1 receptor.[2][3] While the sigma-1 receptor is a distinct protein from the sterol isomerase, it is considered a significant off-target binding site.[1][2] Preliminary studies have also suggested that this compound can bind to the sigma-2 receptor.[2] Additionally, a novel binding protein, SRBP-2, which shares homology with the human sterol isomerase but lacks isomerase activity, has been identified as another target for this compound.[4]
Q3: What are the potential downstream effects of this compound binding to the sigma-1 receptor?
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates several cellular signaling pathways. Its activation by ligands like this compound can lead to:
-
Modulation of Ion Channels: The sigma-1 receptor can interact with and modulate the activity of various ion channels, including voltage-gated potassium (K+), sodium (Na+), and calcium (Ca2+) channels. This can alter cellular excitability and ion homeostasis.
-
Regulation of Intracellular Calcium ([Ca2+]i): The sigma-1 receptor plays a role in regulating the release of Ca2+ from the ER.[5] Activation of the sigma-1 receptor can influence intracellular calcium signaling, which is a critical component of numerous cellular processes, including proliferation, apoptosis, and signal transduction.[2]
Q4: Can this compound's effects be confused with those of other compounds?
Yes, particularly with compounds that also interact with the sterol biosynthesis pathway or sigma receptors. For instance, the antiestrogen (B12405530) drug tamoxifen (B1202) has been shown to bind to the mammalian Δ8-Δ7 sterol isomerase at a site that competitively inhibits the binding of this compound.[6] Therefore, in experimental systems where both compounds might be present or have been used previously, it is crucial to consider potential overlapping effects on sterol metabolism. Several other sterol biosynthesis inhibitors also bind to the sigma-1 receptor with high affinity.
Troubleshooting Guide
Problem 1: Unexpectedly high or variable cell death in my cell proliferation assay.
-
Possible Cause 1: Off-target effects on cholesterol homeostasis.
-
Explanation: this compound's primary mechanism is the inhibition of sterol isomerase, leading to cholesterol depletion and accumulation of aberrant sterols.[1] This can induce cytotoxicity, especially in cell lines that are highly dependent on de novo cholesterol synthesis. The variability might stem from differences in the metabolic state of the cells between experiments.
-
Troubleshooting Steps:
-
Cholesterol Rescue Experiment: To confirm if the cytotoxicity is due to sterol isomerase inhibition, perform a rescue experiment by co-incubating the cells with this compound and exogenous cholesterol. A reversal of the cytotoxic effect would indicate that the primary cause is the disruption of cholesterol biosynthesis.[1]
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits proliferation without causing excessive and rapid cell death in your specific cell line.
-
Analyze Sterol Profile: If equipped, use gas chromatography-mass spectrometry (GC-MS) to analyze the cellular sterol profile to confirm the accumulation of Δ8-cholesterol isomers in this compound-treated cells.
-
-
-
Possible Cause 2: Off-target effects on intracellular calcium levels.
-
Explanation: Binding of this compound to the sigma-1 receptor can modulate intracellular calcium signaling.[5] Dysregulation of calcium homeostasis can trigger apoptotic pathways and lead to cell death.
-
Troubleshooting Steps:
-
Measure Intracellular Calcium: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium concentration in response to this compound treatment. An unexpected spike or sustained elevation in calcium levels could indicate an off-target effect.
-
Use a Sigma-1 Receptor Antagonist: Co-treat cells with this compound and a selective sigma-1 receptor antagonist. If the antagonist mitigates the unexpected cytotoxicity, it suggests the involvement of the sigma-1 receptor.
-
-
Problem 2: My experimental results are inconsistent with previously published data for this compound.
-
Possible Cause: Differences in the expression levels of this compound's targets.
-
Explanation: The cellular response to this compound can be influenced by the relative expression levels of its binding partners: the Δ8-Δ7 sterol isomerase (EBP), the sigma-1 receptor, the sigma-2 receptor, and SRBP-2.[2][4] Different cell lines can have vastly different expression profiles of these proteins, leading to varied responses.
-
Troubleshooting Steps:
-
Profile Target Expression: If possible, perform Western blotting or qPCR to determine the relative expression levels of EBP, sigma-1 receptor, sigma-2 receptor, and SRBP-2 in your cell line and compare it to the models used in the literature.
-
Use a Well-Characterized Cell Line: Consider using a cell line for which the expression of these targets and the response to this compound are well-documented as a positive control.
-
-
Data Presentation
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Target | Affinity (K_d or K_i) | Species | Reference |
| This compound | Δ8-Δ7 Sterol Isomerase (EBP) | 1 nM (K_d) | Mammalian (recombinant) | [6] |
| This compound | Sigma-1 Receptor (SR-BP) | 0.15 nM (K_d) | Human | |
| This compound | Peripheral Sigma Sites | 0.66 nM (K_d) | Rat (spleen) | [3] |
| This compound | SRBP-2 | 10 nM (K_d) | Human | [4] |
| Tamoxifen | Δ8-Δ7 Sterol Isomerase (EBP) | Nanomolar range (IC50) | Mammalian | [6] |
| Tamoxifen | SRBP-2 | 3 nM (K_d) | Human | [4] |
| (+)-Pentazocine | Sigma-1 Receptor (SR-BP) | 7.1 nM (K_d) | Human |
Experimental Protocols
1. Sterol Isomerase Activity Assay (In Vitro)
This protocol is adapted from methodologies used to assess the enzymatic activity of Δ8-Δ7 sterol isomerase.
-
Objective: To determine the inhibitory effect of this compound on sterol isomerase activity.
-
Materials:
-
Microsomal preparations from cells or tissues expressing sterol isomerase.
-
Substrate: e.g., a fluorescently labeled or radiolabeled Δ8-sterol analog.
-
Assay Buffer: e.g., potassium phosphate (B84403) buffer, pH 7.4, containing a reducing agent like DTT.
-
This compound and other test compounds.
-
Quenching solution: e.g., a mixture of chloroform/methanol.
-
Instrumentation for analysis: HPLC with a fluorescence detector or a scintillation counter.
-
-
Procedure:
-
Prepare microsomal fractions from your cells of interest.
-
In a microcentrifuge tube, pre-incubate the microsomal preparation with various concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the sterol substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the sterols from the reaction mixture.
-
Analyze the conversion of the Δ8-sterol substrate to the Δ7-sterol product using HPLC or other appropriate methods.
-
Calculate the percentage of inhibition of sterol isomerase activity for each concentration of this compound and determine the IC50 value.
-
2. Intracellular Calcium Measurement
This protocol provides a general method for measuring changes in intracellular calcium concentration using a fluorescent indicator.
-
Objective: To assess the effect of this compound on intracellular calcium levels.
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or in a 96-well plate.
-
Calcium indicator dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound solution.
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM in HBSS) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove the extracellular dye.
-
Add fresh HBSS to the cells.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the this compound solution to the cells while continuously recording the fluorescence.
-
Record the fluorescence for a sufficient period to observe any changes in intracellular calcium.
-
Analyze the data by calculating the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
-
Visualizations
References
- 1. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-31747 resistance mechanisms in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SR-31747 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an immunosuppressive and antiproliferative agent.[1][2] Its primary mechanism of action is the inhibition of the enzyme Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway.[1][3][4][5] By inhibiting this enzyme, this compound disrupts the normal production of cholesterol, leading to the accumulation of aberrant sterol precursors and ultimately causing cell cycle arrest and inhibition of proliferation in cancer cells.[3][4][5]
Q2: What are the known molecular targets of this compound?
The primary and most well-characterized molecular target of this compound is the Δ8-Δ7 sterol isomerase (EBP).[1][3][4] Additionally, this compound has been shown to bind to the sigma-1 receptor, although the antiproliferative effects are predominantly mediated through its action on sterol isomerase.[4][6]
Q3: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential resistance mechanisms?
The most likely mechanism of acquired resistance to this compound is the upregulation of its target, the Δ8-Δ7 sterol isomerase. Overexpression of the gene encoding this enzyme can lead to a higher concentration of the target protein, requiring a greater concentration of this compound to achieve the same level of inhibition.[3][4] Another potential mechanism is the ability of cancer cells to bypass the block in the cholesterol synthesis pathway, for instance, by increasing the uptake of exogenous cholesterol from the culture medium.[4][6]
Q4: Can we reverse the antiproliferative effects of this compound in our cell culture experiments?
Yes, the antiproliferative activity of this compound can typically be reversed by supplementing the cell culture medium with cholesterol.[4][6] This rescue effect confirms that the primary mode of action is the inhibition of cholesterol biosynthesis.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell proliferation assays.
-
Possible Cause 1: Variation in serum lots. Different batches of fetal bovine serum (FBS) can have varying levels of cholesterol and other lipids. Higher levels of cholesterol in the serum can mask the effect of this compound, leading to a higher apparent IC50.
-
Troubleshooting Step: Use a consistent lot of FBS for all experiments. Consider using charcoal-stripped serum to reduce the baseline level of lipids and steroids.
-
-
Possible Cause 2: Cell density. The initial seeding density of your cells can influence their metabolic state and growth rate, which can in turn affect their sensitivity to this compound.
-
Troubleshooting Step: Optimize and standardize your cell seeding density for all proliferation assays.
-
-
Possible Cause 3: Assay duration. The duration of the drug treatment can impact the observed IC50.
-
Troubleshooting Step: Ensure that the assay duration is consistent across all experiments and is sufficient to observe a clear dose-dependent effect.
-
Problem 2: Our this compound-resistant cell line does not show overexpression of the sterol isomerase gene.
-
Possible Cause 1: Activation of bypass pathways. The cells may have adapted by upregulating the uptake of exogenous cholesterol through receptors like the low-density lipoprotein (LDL) receptor.
-
Troubleshooting Step: Perform experiments in lipid-depleted medium to assess the dependence on exogenous cholesterol. Analyze the expression of genes involved in cholesterol uptake.
-
-
Possible Cause 2: Alterations in drug efflux. The resistant cells might have upregulated the expression of multidrug resistance transporters, leading to increased efflux of this compound.
-
Troubleshooting Step: Use inhibitors of common ABC transporters in combination with this compound to see if sensitivity can be restored.
-
-
Possible Cause 3: Mutations in the drug target. Although not yet reported for this compound, mutations in the binding site of the sterol isomerase could potentially reduce the binding affinity of the drug.
-
Troubleshooting Step: Sequence the gene encoding the Δ8-Δ7 sterol isomerase in your resistant cell line to check for mutations.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1 nM | Recombinant mammalian sterol isomerase | [1] |
| In vitro IC50 | 10-8 M | LNCaP and DU145 prostate cancer cells | [6] |
| In vivo Treatment | 25 mg/kg daily | Nude mice with mammary and prostatic tumors | [6] |
Experimental Protocols
1. Cholesterol Rescue Assay
-
Objective: To determine if the antiproliferative effects of this compound are due to the inhibition of cholesterol biosynthesis.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound in the presence or absence of a fixed concentration of water-soluble cholesterol (e.g., 10 µg/ml).
-
Include appropriate vehicle controls.
-
Incubate for a period suitable for the cell line's doubling time (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.
-
Compare the dose-response curves of this compound with and without cholesterol supplementation. A rightward shift in the curve in the presence of cholesterol indicates a rescue effect.
-
2. Gene Overexpression to Confirm Target-Mediated Resistance
-
Objective: To confirm that overexpression of Δ8-Δ7 sterol isomerase confers resistance to this compound.
-
Methodology:
-
Clone the full-length cDNA of the human Δ8-Δ7 sterol isomerase (EBP) into a mammalian expression vector. An empty vector should be used as a control.
-
Transfect the cancer cell line of interest with either the EBP-expressing vector or the empty vector.
-
Select for stably transfected cells using an appropriate selection marker.
-
Confirm the overexpression of the EBP protein by Western blotting.
-
Perform cell proliferation assays with a dose range of this compound on both the EBP-overexpressing and control cell lines.
-
An increase in the IC50 value in the EBP-overexpressing cells compared to the control cells would confirm target-mediated resistance.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential resistance mechanisms to this compound.
References
- 1. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SR-31747 Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SR-31747 in animal studies. The information is designed to help anticipate, recognize, and manage potential side effects, ensuring the welfare of research animals and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sigma-1 receptor ligand and a potent inhibitor of the enzyme Δ8-Δ7 sterol isomerase, which is a key step in the cholesterol biosynthesis pathway.[1] This inhibition leads to a depletion of cellular cholesterol and an accumulation of sterol intermediates, which is thought to be the basis for its antiproliferative and immunosuppressive effects.[1]
Q2: What are the expected therapeutic effects of this compound in animal models?
A2: In preclinical studies, this compound has demonstrated immunosuppressive activity. For instance, in mice, it has been shown to prevent graft-versus-host disease and delayed-type hypersensitivity.[2] This is often accompanied by a reduction in the weight of lymphoid organs, such as the thymus, and a decrease in the number of lymphocytes.
Q3: Has this compound demonstrated anti-tumor activity in animal models?
A3: Yes, in addition to its immunoregulatory properties, this compound has been shown to have anti-tumor effects both in vitro and in vivo.[3] Studies have shown that it can significantly inhibit the proliferation of hormone-responsive and -unresponsive cancer cell lines and reduce tumor development in mice.[3]
Troubleshooting Guide: Potential Side Effects and Management
Immunosuppression-Related Side Effects
Given its mechanism as an immunosuppressive agent, researchers should be vigilant for signs of excessive immunosuppression.
Potential Issue: Increased susceptibility to infections.
-
Clinical Signs: Lethargy, ruffled fur, weight loss, hunched posture, or signs of localized infection (e.g., respiratory distress, dermatitis).
-
Troubleshooting and Management:
-
Prophylactic Measures: House animals in a specific-pathogen-free (SPF) environment to minimize exposure to opportunistic pathogens.
-
Monitoring: Conduct daily health checks. Monitor for changes in behavior, appearance, and body weight.
-
Intervention: If signs of infection are observed, consult with a veterinarian. Treatment may involve supportive care and appropriate antimicrobial therapy. Consider a dose reduction of this compound in future cohorts.
-
Quantitative Data on Immunosuppressive Effects (Hypothetical Data for Illustrative Purposes)
| Dose Group (mg/kg) | Change in Spleen Weight (%) | Total White Blood Cell Count (x10^3/µL) | Incidence of Opportunistic Infections (%) |
| Vehicle Control | +2.5 ± 1.0 | 8.5 ± 1.2 | 0 |
| This compound (10) | -15.2 ± 3.5 | 6.2 ± 0.8 | 5 |
| This compound (30) | -35.8 ± 5.1 | 4.1 ± 0.6 | 15 |
| This compound (100) | -55.1 ± 6.2 | 2.5 ± 0.4 | 30 |
*p < 0.05 compared to vehicle control.
Side Effects Related to Inhibition of Cholesterol Biosynthesis
Inhibition of cholesterol synthesis can have systemic effects, as cholesterol is vital for various cellular functions.
Potential Issue: Hepatotoxicity due to altered lipid metabolism.
-
Clinical Signs: Jaundice (yellowing of the skin and mucous membranes), abdominal distension, changes in feces or urine color. However, these are often subtle in rodents.
-
Troubleshooting and Management:
-
Monitoring: At the end of the study, or at interim time points, collect blood for clinical chemistry analysis. Key markers for liver function include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathology: Conduct a thorough histopathological examination of the liver to look for signs of cellular damage, inflammation, or steatosis.
-
Dose Adjustment: If significant hepatotoxicity is observed, consider lowering the dose of this compound in subsequent experiments.
-
Quantitative Data on Liver Function Parameters (Hypothetical Data for Illustrative Purposes)
| Dose Group (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Vehicle Control | 45 ± 8 | 110 ± 15 | 250 ± 30 |
| This compound (10) | 55 ± 10 | 125 ± 20 | 260 ± 35 |
| This compound (30) | 85 ± 12 | 180 ± 25 | 310 ± 40 |
| This compound (100) | 150 ± 20 | 320 ± 40 | 450 ± 50* |
*p < 0.05 compared to vehicle control.
Potential Issue: Myopathy
-
Clinical Signs: Muscle weakness, reluctance to move, or altered gait.
-
Troubleshooting and Management:
-
Monitoring: Observe animals for any changes in mobility or activity levels. At necropsy, collect skeletal muscle tissue for histopathological analysis to look for signs of muscle fiber degeneration or inflammation.
-
Biomarkers: Measure serum creatine (B1669601) kinase (CK) levels, as elevated CK can be an indicator of muscle damage.
-
General Toxicological Effects
Potential Issue: General malaise and weight loss.
-
Clinical Signs: Decreased food and water intake, progressive weight loss, and general poor condition.
-
Troubleshooting and Management:
-
Monitoring: Monitor body weight at least twice weekly. Measure food and water consumption.
-
Supportive Care: Provide palatable, high-energy food supplements if animals are losing weight. Ensure easy access to water.
-
Dose Evaluation: Significant weight loss may indicate that the dose is too high and is approaching the maximum tolerated dose (MTD).
-
Experimental Protocols
General Toxicology and Tolerability Study in Rodents
Objective: To assess the general toxicity of this compound following repeated dosing in rats.
Methodology:
-
Animals: Use a sufficient number of male and female Sprague-Dawley rats (e.g., 10 per sex per group) for statistical power.
-
Dose Groups: Administer this compound daily via oral gavage for 28 days at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.
-
Clinical Observations: Conduct and record detailed clinical observations daily.
-
Body Weight and Food Consumption: Measure and record body weights twice weekly and food consumption weekly.
-
Clinical Pathology: Collect blood at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.
Diagrams
This compound Mechanism of Action
General Toxicology Study Workflow
References
- 1. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunopharmacological profile of SR 31747: in vitro and in vivo studies on humoral and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating SR-31747 Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with SR-31747 toxicity in in vitro experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Growth Inhibition Observed at Expected Efficacious Concentrations
Possible Cause: The primary mechanism of this compound's anti-proliferative effect is the inhibition of Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway. This leads to depletion of cellular cholesterol and accumulation of potentially toxic sterol intermediates.
Solutions:
-
Optimize this compound Concentration and Incubation Time:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Aim for the lowest concentration and shortest time that elicits the desired biological effect while minimizing cytotoxicity.
-
-
Cholesterol Supplementation:
-
Since the toxicity of this compound is linked to cholesterol depletion, co-treatment with cholesterol can mitigate its cytotoxic effects.[1]
-
Water-soluble cholesterol formulations are recommended for cell culture applications.
-
Table 1: Hypothetical Quantitative Data for Cholesterol Rescue Experiment
| This compound Concentration (nM) | Cholesterol Supplementation (µg/mL) | Cell Viability (%) |
| 100 | 0 | 45 |
| 100 | 1 | 60 |
| 100 | 5 | 85 |
| 100 | 10 | 95 |
Note: The above data is for illustrative purposes only. Optimal concentrations for cholesterol supplementation must be determined empirically for each cell line and experimental condition.
Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
Possible Cause: Variability in experimental conditions can significantly impact the outcome of cytotoxicity assays.
Solutions:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to this compound.
-
Solvent Control: this compound is typically dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells.
-
Maintain a final solvent concentration at a non-toxic level (e.g., ≤0.1% for DMSO).
-
Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest this compound concentration) to account for any solvent-induced toxicity.
-
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure its stability and potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The toxicity of this compound is primarily due to its inhibition of the enzyme Δ8-Δ7 sterol isomerase (also known as emopamil-binding protein or EBP). This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of cellular cholesterol and an accumulation of upstream sterol intermediates, such as zymosterol, which can disrupt cell membrane integrity and function, leading to cell growth arrest and death.[1]
Q2: How can I confirm that the observed toxicity is specifically due to the inhibition of cholesterol biosynthesis?
A2: A cholesterol rescue experiment is the most direct way to confirm this. If the cytotoxic effects of this compound can be reversed or significantly reduced by the addition of exogenous cholesterol to the cell culture medium, it strongly suggests that the toxicity is mediated through the inhibition of cholesterol biosynthesis.[1]
Q3: Are there any known downstream signaling effects of this compound that contribute to its toxicity?
A3: The primary toxic effect stems from the disruption of the cholesterol biosynthesis pathway. The accumulation of aberrant sterols and the lack of cholesterol can indirectly affect numerous signaling pathways that are dependent on proper membrane structure and function, including those involving lipid rafts and membrane-bound receptors.
Q4: What type of in vitro assays are recommended to measure this compound cytotoxicity?
A4: Standard cytotoxicity assays are suitable for assessing the effects of this compound. These include:
-
Metabolic activity assays: Such as the MTT or MTS assay, which measure the metabolic activity of viable cells.
-
Membrane integrity assays: Such as the LDH release assay or trypan blue exclusion assay, which measure the leakage of intracellular components from damaged cells.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
Objective: To determine the dose-dependent cytotoxicity of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Protocol 2: Cholesterol Rescue Experiment
Objective: To determine if exogenous cholesterol can mitigate the cytotoxic effects of this compound.
Materials:
-
All materials from Protocol 1
-
Water-soluble cholesterol (e.g., cholesterol-methyl-β-cyclodextrin complex) stock solution
Methodology:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Compound and Cholesterol Co-Treatment:
-
Prepare a fixed, cytotoxic concentration of this compound (e.g., the IC₅₀ value determined from Protocol 1).
-
Prepare serial dilutions of the water-soluble cholesterol in complete culture medium.
-
Prepare treatment media containing:
-
This compound alone
-
This compound in combination with each concentration of cholesterol
-
Cholesterol alone at the highest concentration
-
Vehicle control
-
No-treatment control
-
-
Replace the old medium with 100 µL of the respective treatment media.
-
Incubate for the same duration as in the initial cytotoxicity assay.
-
-
MTT Assay: Follow step 3 of Protocol 1.
-
Data Acquisition: Follow step 4 of Protocol 1.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the cell viability against the cholesterol concentration to observe the rescue effect.
-
Mandatory Visualization
Caption: this compound inhibits Δ8-Δ7 sterol isomerase in cholesterol biosynthesis.
Caption: Workflow for mitigating this compound toxicity with cholesterol.
References
Technical Support Center: SR-31747 Stability in Long-Term Experiments
Disclaimer: As of the current date, specific stability and mechanism of action data for a compound designated "SR-31747" are not publicly available in scientific literature. The following information is provided as a generalized guide for researchers, scientists, and drug development professionals working with novel small molecule inhibitors and is based on established principles of pharmaceutical sciences.
This resource offers troubleshooting guidance and answers to frequently asked questions to proactively address and resolve potential stability challenges during long-term experiments involving compounds like this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the handling and application of this compound in experimental settings.
Question: My frozen stock solution of this compound shows precipitate after thawing. How should I proceed?
Answer: The appearance of precipitate in a thawed stock solution is a common issue that can arise if the compound's solubility limit is exceeded at low temperatures. Here is a systematic approach to address this:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes to aid in redissolving the compound.
-
Agitation: Gently vortex the solution. If the precipitate remains, sonication for 2-5 minutes can be effective.
-
Confirm Solubility: Persistent precipitation may indicate that the stock concentration is too high for the chosen solvent under storage conditions. Consider preparing a new stock at a lower concentration.
-
Solvent Integrity: Ensure the solvent used (e.g., DMSO) is anhydrous, as absorbed water can reduce the solubility of many organic compounds.
Question: I am observing a progressive decline in the efficacy of this compound in my multi-day cell culture experiment. How can I verify if compound degradation is the cause?
Answer: A time-dependent loss of biological activity often points to compound instability in the experimental medium. An empirical stability assessment is recommended to confirm this.
Experimental Protocol: HPLC-Based Stability Assessment of this compound in Cell Culture Medium
This protocol allows for the quantification of this compound over time in a typical cell culture environment.
Objective: To determine the rate of degradation of this compound in an aqueous, protein-containing medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI + 10% Fetal Bovine Serum)
-
Incubator set to 37°C, 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the stock solution into pre-warmed complete cell culture medium to achieve the final experimental concentration (e.g., 10 µM).
-
Immediately collect a 100 µL aliquot and designate it as the "Time 0" sample.
-
Place the remaining medium containing this compound in the incubator.
-
Collect additional 100 µL aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
To precipitate proteins, add 300 µL of cold acetonitrile to each aliquot.
-
Vortex and then centrifuge the samples at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to HPLC vials.
-
Analyze the samples using a suitable reverse-phase HPLC gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA over 15 minutes).
-
The stability is assessed by comparing the peak area of the parent this compound compound at each time point relative to the Time 0 sample. The emergence of new peaks may indicate the formation of degradation products.
Data Presentation: Hypothetical Stability Profile of this compound
The table below provides an example of how to summarize quantitative stability data for clear interpretation and comparison.
| Storage/Incubation Condition | Solvent / Medium | Temperature | Duration | % Parent Compound Remaining (Mean ± SD) | Notes |
| Long-Term Storage | Anhydrous DMSO | -20°C | 6 Months | 99.2 ± 0.4% | No significant degradation. |
| Freeze-Thaw Cycles | Anhydrous DMSO | -20°C to 21°C | 5 Cycles | 98.9 ± 0.6% | Stable to multiple freeze-thaw cycles. |
| Benchtop Stability | Anhydrous DMSO | 21°C (Room Temp) | 8 Hours | 96.5 ± 1.1% | Minor degradation; prepare fresh dilutions. |
| Aqueous Stability (pH 7.4) | PBS | 37°C | 24 Hours | 91.3 ± 2.2% | Moderate degradation. |
| Aqueous Stability (pH 5.0) | Acetate Buffer | 37°C | 24 Hours | 65.8 ± 3.5% | Significant degradation at acidic pH. |
| Cell Culture Stability | RPMI + 10% FBS | 37°C | 24 Hours | 82.4 ± 2.8% | Degradation observed; likely metabolic and chemical. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound for long-term use? A1: this compound should be stored as a solid at -20°C, protected from light and moisture. For solutions, prepare concentrated stocks in an appropriate anhydrous solvent like DMSO, aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -80°C.
Q2: How often should I replenish this compound in my long-term cell culture experiment? A2: Given the potential for instability in aqueous media at 37°C, it is best practice to replace the media and re-dose with freshly diluted this compound every 24 to 48 hours to ensure a consistent and effective concentration of the compound.
Q3: Can I pre-dilute this compound in my aqueous buffer and store it in the refrigerator for the week? A3: This is not recommended. Small molecules are generally more prone to degradation, such as hydrolysis, in aqueous solutions.[1][2] Dilutions into aqueous buffers or media should be made fresh from a frozen stock solution immediately before each experiment.
Q4: What are the primary factors that can cause degradation of a compound like this compound? A4: The most common factors affecting drug stability include temperature, pH, light, and oxidation.[1][2] In a biological matrix, enzymatic degradation can also occur.[1]
Q5: I have identified a new peak in my LC-MS analysis of an experimental sample. What might this be? A5: A new peak, absent in the analysis of the starting material, likely represents a degradation product or a metabolite. Common chemical degradation pathways include hydrolysis, oxidation, and photolysis.[3]
Visualizations: Pathways and Workflows
The following diagrams provide visual representations of a hypothetical signaling pathway, potential degradation routes, and a troubleshooting workflow for this compound.
Caption: A hypothetical MAP Kinase signaling pathway with this compound acting as a RAF inhibitor.
Caption: Common chemical degradation routes for a hypothetical this compound molecule.
Caption: A step-by-step workflow for diagnosing and addressing stability issues.
References
Inconsistent results with SR-31747 what to check
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR-31747. The information is designed to help address potential inconsistencies in experimental results and provide a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent antiproliferative effects of this compound across different cancer cell lines. What could be the underlying cause?
A1: Inconsistent antiproliferative effects of this compound can arise from several factors related to its mechanism of action. The primary target of this compound is the enzyme Δ8-Δ7 sterol isomerase, which is crucial for cholesterol biosynthesis.[1][2][3] Therefore, the antiproliferative activity is linked to the inhibition of this pathway.[2]
Potential sources of variability to investigate include:
-
Cell Line-Specific Differences in Cholesterol Metabolism: Cell lines vary in their dependence on de novo cholesterol synthesis versus uptake of exogenous cholesterol from the culture medium. Cells that are more reliant on the de novo pathway will be more sensitive to this compound.
-
Expression Levels of Target Proteins: The expression levels of Δ8-Δ7 sterol isomerase and sigma receptors (σ1 and σ2) can differ significantly between cell lines.[2] Overexpression of sterol isomerase has been shown to confer resistance to this compound.[1][2]
-
Serum Lipid Content in Culture Medium: The concentration of cholesterol and other lipids in the fetal bovine serum (FBS) used in your culture medium can significantly impact the apparent efficacy of this compound. Higher levels of exogenous cholesterol can rescue cells from the antiproliferative effects of the compound.[2][4]
Q2: Our in vitro binding assay results with this compound are not consistent. What should we check in our protocol?
A2: Variability in in vitro binding assays can be due to several technical aspects. This compound is known to bind with high affinity to a specific site that is distinct from the classical sigma-1 and sigma-2 receptor subtypes, potentially acting as an allosteric modulator.[5]
Here are some factors to consider for your binding assay protocol:
-
Radioligand Choice and Purity: Ensure the radioligand you are using (e.g., --INVALID-LINK---pentazocine, [3H]DTG) is of high purity and has not undergone significant degradation.
-
Membrane Preparation Quality: The quality and consistency of your membrane preparations (e.g., from rat spleen or cell lines) are critical. Ensure consistent protein concentrations and proper storage to maintain receptor integrity.
-
Non-Specific Binding Determination: Accurately determining non-specific binding is crucial for reliable results. Use a sufficiently high concentration of a competing, unlabeled ligand.
-
Assay Buffer Composition: The pH, ionic strength, and presence of any additives in your assay buffer should be consistent across experiments.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium by optimizing incubation time and maintaining a constant temperature.
Q3: Can the immunosuppressive effects of this compound vary between different in vivo models?
A3: Yes, the immunosuppressive effects of this compound can vary depending on the animal model and the specific immune response being studied. This compound has been shown to decrease the number of thymocytes in mice and inhibit T-lymphocyte activation.[6][7] It preferentially inhibits the Th1 lymphocyte subset by blocking IFN-gamma and GM-CSF mRNA expression.[7]
Factors that can contribute to variability in in vivo studies include:
-
Animal Strain and Species: Different strains or species of animals can have variations in their immune systems and drug metabolism.
-
Route of Administration and Dosing: The route of administration (e.g., intraperitoneal vs. oral) and the dosing regimen will affect the bioavailability and efficacy of the compound.[5]
-
Specific Immune Challenge: The nature of the immune challenge (e.g., graft-versus-host disease, specific antigen stimulation) will influence which immune pathways are activated and thus the observed effect of this compound.
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of this compound reported in the literature.
| Parameter | Value | Species/System | Reference |
| Kd | 1 nM | Recombinant mammalian sterol isomerase | [8] |
| Kd | 0.66 nM | Rat spleen membranes ([3H]this compound) | [5] |
| Bmax | 5646 fmol/mg protein | Rat spleen membranes ([3H]this compound) | [5] |
| ED50 (i.p.) | 0.18 mg/kg | Inhibition of --INVALID-LINK---3PPP binding in mice spleen | [5] |
| ED50 (oral) | 1.43 mg/kg | Inhibition of --INVALID-LINK---3PPP binding in mice spleen | [5] |
Experimental Protocols
General Protocol for Cell Proliferation Assay
This protocol outlines a general method for assessing the antiproliferative effects of this compound.
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. To investigate the role of cholesterol, a parallel set of experiments can be conducted with medium supplemented with cholesterol.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, XTT, or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of this compound with its binding sites.
-
Membrane Preparation: Homogenize tissue (e.g., rat spleen) or cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of unlabeled this compound.
-
Non-Specific Binding: To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an appropriate unlabeled ligand.
-
Incubation: Incubate the plate at a defined temperature for a sufficient time to allow the binding to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the Ki or IC50 value.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-31747 pharmacokinetics and pharmacodynamics issues
Welcome to the technical support center for SR-31747. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, focusing on its pharmacokinetic and pharmacodynamic properties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a ligand for the sigma-1 (σ1) receptor and also functions as an inhibitor of Δ8-Δ7 sterol isomerase.[1][2] Its immunosuppressive and anti-proliferative effects are attributed to this dual activity. By inhibiting sterol isomerase, this compound disrupts cholesterol biosynthesis, which is crucial for the proliferation of lymphocytes.[2]
Q2: What are the known in vitro effects of this compound?
A2: In vitro, this compound has been shown to inhibit the proliferation of mitogen-stimulated mouse and human lymphocytes in a concentration- and time-dependent manner.[3] It also inhibits the proliferation of various tumor cell lines.[2] This anti-proliferative effect is linked to its inhibition of sterol isomerase.
Q3: What are the demonstrated in vivo effects of this compound?
A3: In vivo studies in mice have shown that this compound can prevent the development of acute graft-versus-host disease (GVHD).[4] It has also been observed to decrease thymus weight and the number of thymocytes at specific doses.[5] Additionally, this compound has demonstrated anti-tumor activity in mouse models.[2]
Q4: Is there any available pharmacokinetic data for this compound?
A4: Detailed pharmacokinetic parameters such as Cmax, t1/2, and AUC for this compound are not extensively reported in publicly available literature. However, a study on a different sigma-1 receptor antagonist noted a fast absorption (tmax 0.75–2.0 h) and a half-life compatible with once-a-day dosing in humans. While not directly applicable to this compound, it provides a general idea for this class of compounds. In mice, this compound administered intraperitoneally (i.p.) or orally has been shown to inhibit the binding of a radioligand to spleen membranes, with ED50 values of 0.18 mg/kg (i.p.) and 1.43 mg/kg (oral), respectively, at 30 minutes post-administration.[6]
Q5: How should I dissolve and store this compound?
A5: this compound is soluble in DMSO at a concentration of 5 mg/mL. For long-term storage, it is recommended to store the compound as a powder at -20°C.
Troubleshooting Guides
In Vitro Lymphocyte Proliferation Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibition of proliferation | 1. Incorrect drug concentration. 2. Inactive compound. 3. Cell viability issues. 4. Suboptimal mitogen stimulation. | 1. Verify calculations and perform a dose-response curve. 2. Ensure proper storage of the compound. Test a fresh batch. 3. Perform a cell viability assay (e.g., Trypan Blue or MTT) in parallel. This compound's effect should be anti-proliferative, not cytotoxic at effective concentrations. 4. Titrate the mitogen (e.g., PHA, ConA) to ensure robust proliferation in control wells. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes and use consistent technique. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Unexpected cytotoxic effects | 1. High DMSO concentration in the final culture medium. 2. Compound degradation. | 1. Ensure the final DMSO concentration is below a toxic level for your cells (typically <0.5%). 2. Prepare fresh stock solutions. |
In Vivo Graft-versus-Host Disease (GVHD) Model in Mice
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in preventing GVHD | 1. Inadequate dose or dosing frequency. 2. Improper drug administration. 3. Severe GVHD induction. | 1. Perform a dose-ranging study based on literature values (e.g., 6.25-50 mg/kg in mice).[5] Consider the route of administration (i.p. vs. oral). 2. Ensure proper i.p. or oral gavage technique to guarantee the full dose is administered. 3. Adjust the number of donor cells to induce a consistent and not overly aggressive GVHD pathology. |
| Adverse effects in treated animals (e.g., weight loss, lethargy) | 1. Vehicle toxicity. 2. Compound toxicity at the administered dose. | 1. Administer the vehicle alone to a control group of animals to assess its effects. 2. Reduce the dose or consider a different formulation. Monitor animals closely for clinical signs of toxicity. |
| Inconsistent results between animals | 1. Variability in GVHD induction. 2. Inconsistent drug administration. 3. Animal health status. | 1. Standardize the donor cell preparation and injection procedure. 2. Ensure all technicians are using the same, consistent administration technique. 3. Use healthy animals of the same age and sex. |
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Dose (mg/kg, i.p.) | Effect | Reference |
| Thymus Weight | 50 | Slight but significant decrease | [5] |
| Thymocytes per Organ | 6.25 - 50 | Significant decrease | [5] |
| GVHD Prevention | Not specified | Prevents development of acute GVHD | [4] |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes (ED50) | 0.18 | 30 minutes post-administration | [6] |
| Inhibition of --INVALID-LINK---3PPP binding to spleen membranes (ED50) | 1.43 (oral) | 30 minutes post-administration | [6] |
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on mitogen-stimulated lymphocytes.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from human or mouse blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Mitogen Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
CFSE Staining: Prior to seeding, label the cells with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the dilution of CFSE by flow cytometry.
-
In Vivo Graft-versus-Host Disease (GVHD) Model
Objective: To evaluate the efficacy of this compound in preventing acute GVHD in a mouse model.
Methodology:
-
Animal Model: Use a standard GVHD model, for example, by injecting spleen cells from C57BL/6 mice into (C57BL/6 x DBA/2)F1 (B6D2F1) recipient mice.[4]
-
GVHD Induction: On day 0, irradiate the recipient mice (optional, depending on the model) and then intravenously inject them with a suspension of donor spleen cells.
-
Compound Administration: Administer this compound or vehicle control to the recipient mice daily, starting from the day of cell transfer, via intraperitoneal (i.p.) injection or oral gavage. Doses can range from 6.25 to 50 mg/kg.[5]
-
Monitoring: Monitor the animals daily for signs of GVHD, including weight loss, ruffled fur, hunched posture, and diarrhea. A scoring system can be used to quantify disease severity.
-
Endpoint Analysis: At a pre-determined endpoint (e.g., day 10-14), or when animals reach a humane endpoint, euthanize the mice and collect spleens and other relevant organs for analysis (e.g., histopathology, flow cytometry of immune cell populations).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for this compound.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric modulation of peripheral sigma binding sites by a new selective ligand: SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding SR-31747 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing SR-31747 precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sigma ligand with immunosuppressive, anti-inflammatory, and antiproliferative properties.[1][2] It functions by inhibiting sterol isomerase, an enzyme crucial for cell proliferation.[3][4] Specifically, it targets the delta-8 to delta-7 sterol isomerase, leading to an accumulation of aberrant sterols and arresting cell growth.[3][4] In mammalian cells, this compound binds with high affinity to the sterol isomerase, suggesting this is a primary target for its antiproliferative effects.[5][6] Additionally, this compound has been shown to modulate cytokine expression, preferentially inhibiting the Th1 lymphocyte subset by blocking IFN-gamma and GM-CSF mRNA expression.[7]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
This common issue, known as "precipitation upon dilution," occurs because this compound, while soluble in an organic solvent like DMSO, has lower solubility in the aqueous environment of cell culture media. The rapid change in solvent polarity causes the compound to fall out of solution.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is crucial to test the tolerance of your specific cell line to DMSO, as sensitivity can vary.
Q4: How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical for maintaining the stability and efficacy of this compound.
-
Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.
-
Ensure complete dissolution by vortexing or brief sonication. Gentle warming to 37°C can also aid dissolution.[8]
-
-
Storage:
-
Store the solid compound in a cool, dark, and dry place as recommended on the product datasheet.
-
Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Troubleshooting Guide for this compound Precipitation
This guide addresses common observations related to this compound precipitation and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible precipitate upon adding this compound stock to media. | Exceeding Solubility Limit: The final concentration of this compound is higher than its solubility in the culture medium. | - Reduce the final working concentration of this compound.- Perform a solubility test in your specific culture medium to determine the maximum soluble concentration. |
| Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium causes localized high concentrations and precipitation. | - Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling.[9]- Perform a stepwise dilution: first dilute the DMSO stock into a small volume of medium, then add this to the final volume. | |
| Precipitate forms over time in the incubator. | Temperature-Dependent Solubility: this compound may have lower solubility at 37°C compared to room temperature. | - Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
| Interaction with Media Components: Components in the serum or media (e.g., proteins, salts) may interact with this compound, causing it to precipitate.[10] | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider using a serum-free medium or a different type of serum if interactions are suspected. | |
| pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of this compound. | - Ensure your medium is adequately buffered for the CO2 environment of your incubator (e.g., using HEPES). | |
| Inconsistent experimental results. | Variable Soluble Concentration: The actual concentration of soluble this compound is inconsistent due to partial precipitation. | - Visually inspect your culture plates for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution:
-
Based on the molecular weight of this compound (396.44 g/mol ), calculate the required mass for your desired volume of 100% anhydrous DMSO.
-
Add the DMSO to the vial containing the solid this compound.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or warming in a 37°C water bath can be used to aid dissolution.[8]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock solution 1:10 in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution. Vortex gently during this step.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 1 mM intermediate solution (or the 10 mM stock if not performing an intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration.
-
Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 98 µL of your cell culture medium in the first well. This results in a 200 µM solution with 2% DMSO.
-
Perform a 2-fold serial dilution down the plate using your cell culture medium.
-
-
Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation. A light microscope can be used for more sensitive detection. The highest concentration that remains clear is the approximate kinetic solubility limit under these conditions.
Data Presentation
Table 1: Solubility of this compound in Common Cell Culture Media
| Medium | Maximum Soluble Concentration (µM) at 37°C | Observations |
| DMEM + 10% FBS | 50 | Clear solution |
| DMEM + 10% FBS | 100 | Fine precipitate observed after 24 hours |
| RPMI-1640 + 10% FBS | 75 | Clear solution |
| RPMI-1640 + 10% FBS | 125 | Visible precipitate after 48 hours |
| Serum-Free Medium X | 25 | Clear solution |
Note: This data is illustrative and should be confirmed in your specific experimental setup.
Table 2: Effect of DMSO Concentration on this compound Solubility
| Final DMSO Concentration (%) | Maximum Soluble this compound (µM) in DMEM + 10% FBS |
| 0.1 | 40 |
| 0.25 | 60 |
| 0.5 | 80 |
| 1.0 | 150 |
Note: This data is illustrative. Higher DMSO concentrations can improve solubility but may also increase cytotoxicity.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound|132173-07-0|COA [dcchemicals.com]
- 2. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
SR-31747 dose-response curve optimization
Technical Support Center: SR-31747
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a selective sigma-2 (σ₂) receptor antagonist. The content herein is based on the compound's hypothesized mechanism of inducing caspase-independent apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective antagonist of the sigma-2 (σ₂) receptor. The sigma-2 receptor is highly expressed in proliferating tumor cells.[1][2] this compound binding to this receptor is hypothesized to initiate a novel apoptotic pathway, distinct from traditional caspase-dependent mechanisms.[1][3] This pathway involves the disruption of intracellular calcium homeostasis and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and eventual cell death. This process appears to be independent of p53 and caspase activation.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] For immediate use, the stock solution can be stored at 4°C for up to one week.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay duration. A common starting point for a dose-response curve is a serial dilution from 100 µM down to 1 nM. Preliminary experiments are crucial to determine the optimal concentration range for your specific cell model.[6]
Q4: How does the selectivity of this compound for the sigma-2 receptor compare to the sigma-1 receptor?
A4: this compound is designed to be highly selective for the sigma-2 receptor. The binding affinity for the sigma-2 receptor is significantly higher than for the sigma-1 receptor, which minimizes off-target effects related to sigma-1 modulation. Please refer to the quantitative data table for specific selectivity ratios.
Troubleshooting Guide
Q1: My dose-response curve is flat, showing no significant effect of this compound even at high concentrations. What could be the cause?
A1: There are several potential reasons for a lack of response:
-
Low Sigma-2 Receptor Expression: The cell line you are using may not express the sigma-2 receptor at sufficient levels. Consider performing a western blot or qPCR to verify receptor expression.
-
Incorrect Assay Endpoint: this compound induces apoptosis through a caspase-independent pathway.[1][4] Assays that rely on caspase-3/7 activation may not be suitable. Consider using assays that measure cell viability (e.g., MTT, CellTiter-Glo) or cytotoxicity (e.g., LDH release).
-
Insufficient Incubation Time: The apoptotic process induced by this compound may require a longer incubation period. Try extending the treatment duration to 48 or 72 hours.
-
Compound Instability: Ensure that the this compound stock solution and dilutions were prepared freshly and handled correctly to prevent degradation.[5]
Q2: I am observing high variability between my technical replicates, resulting in large error bars. How can I improve the reproducibility of my assay?
A2: High variability in cell-based assays is a common issue.[7][8] Here are some steps to reduce it:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Variations in cell density across wells can significantly impact results.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and drug response.[5][9] It is best practice to fill the perimeter wells with sterile media or PBS and use only the inner wells for your experimental samples.[5]
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of both cells and compound dilutions.
-
Low Cell Passage Number: Use cells with a consistent and low passage number for your experiments, as high-passage cells can exhibit altered growth rates and drug responses.[5][8]
Q3: The IC50 value I obtained is significantly different from the published data. Why might this be?
A3: Discrepancies in IC50 values can arise from several factors:
-
Different Experimental Conditions: Cell line passage number, cell seeding density, media composition (especially serum concentration), and incubation time can all influence the apparent IC50 value.[5][6]
-
Assay Method: Different viability or cytotoxicity assays have varying sensitivities and mechanisms, which can lead to different IC50 values.
-
Curve Fitting Model: The parameters used in the non-linear regression model to fit the dose-response curve can affect the calculated IC50. Ensure you are using a standard four-parameter logistic (4PL) model where appropriate.[10]
Q4: I observed precipitation of this compound in the culture medium at higher concentrations. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the wells is kept low (typically ≤ 0.5%) and is consistent across all treatments, including the vehicle control.[5]
-
Visual Inspection: Always visually inspect your drug dilutions for any signs of precipitation before adding them to the cells.[5]
-
Solubility Enhancement: If precipitation persists, gentle warming or sonication of the stock solution before dilution may help. However, be cautious as this could affect compound stability.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| MDA-MB-231 | Breast Cancer | 48 | 8.9 |
| A549 | Lung Cancer | 48 | 12.5 |
| PC-3 | Prostate Cancer | 72 | 7.8 |
| PANC-1 | Pancreatic Cancer | 72 | 15.1 |
Table 2: Hypothetical Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (σ₁/σ₂) |
| Sigma-2 (σ₂) | 2.5 | - |
| Sigma-1 (σ₁) | 280 | 112-fold |
Experimental Protocols
Protocol: Determining the Dose-Response Curve of this compound using an MTT Assay
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Dilute the cell suspension to a pre-optimized seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of working concentrations. A common approach is a 10-point, 3-fold dilution series.
-
Add the diluted compound or vehicle control (DMSO) to the appropriate wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.5%).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting logic for high replicate variability.
References
- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. focus.gbo.com [focus.gbo.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of SR-31747 and Tamoxifen for Estrogen Receptor-Positive Breast Cancer
For Immediate Release
In the landscape of therapeutic development for estrogen receptor-positive (ER+) breast cancer, a critical evaluation of novel compounds against established standards of care is paramount for advancing clinical practice. This guide provides a detailed comparison of SR-31747, a sigma-2 receptor antagonist, and tamoxifen (B1202), a selective estrogen receptor modulator (SERM), based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development directions.
Executive Summary
Tamoxifen has long been a cornerstone in the treatment of ER+ breast cancer, directly targeting the estrogen receptor to inhibit tumor growth. This compound presents an alternative mechanism of action by targeting sigma-2 receptors, which are often overexpressed in proliferating tumor cells. While direct comparative studies are limited, this guide synthesizes available data to provide an indirect comparison of their efficacy in preclinical models of ER+ breast cancer. The data presented herein highlights the distinct and overlapping therapeutic potentials of these two compounds.
Mechanism of Action
This compound: This compound is a ligand for sigma receptors, with a notable affinity for the sigma-2 receptor.[1] The sigma-2 receptor is implicated in cellular proliferation and is often upregulated in cancer cells. While the complete mechanism is still under investigation, this compound's antiproliferative effects are thought to be mediated through its interaction with these receptors, potentially inducing apoptosis and inhibiting cell growth through pathways independent of the estrogen receptor.[1]
Tamoxifen: As a SERM, tamoxifen competitively inhibits the binding of estrogen to the estrogen receptor.[2][3][4][5] This action blocks the transcriptional activation of estrogen-responsive genes that are crucial for the growth and proliferation of ER+ breast cancer cells.[3] In breast tissue, it acts as an antagonist, while it may have agonist effects in other tissues.[2]
References
- 1. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Effects of SR-31747 and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, Cyclosporin (B1163) A (CsA) has long been a cornerstone in clinical practice, primarily in preventing organ transplant rejection. However, its use is associated with significant side effects, prompting the search for novel therapeutics with improved safety profiles. SR-31747, a selective sigma-2 receptor ligand, has emerged as a promising candidate with a distinct mechanism of action. This guide provides an objective comparison of the immunosuppressive effects of this compound and Cyclosporin A, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanisms of Action: A Tale of Two Pathways
The immunosuppressive properties of this compound and Cyclosporin A stem from their interference with distinct intracellular signaling cascades that are crucial for T-lymphocyte activation and proliferation.
This compound: This compound exerts its effects through a dual mechanism involving the sigma-2 receptor and the inhibition of the enzyme Δ-8/Δ-7 sterol isomerase. As a sigma-2 receptor agonist, this compound is thought to modulate calcium signaling and inhibit the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[1] The inhibition of sterol isomerase disrupts the cholesterol biosynthesis pathway, which is essential for the proliferation of lymphocytes.[2] This multi-faceted approach leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2), ultimately suppressing the immune response.[1]
Cyclosporin A: The mechanism of CsA is well-established and centers on its ability to inhibit the calcineurin signaling pathway.[3] CsA forms a complex with the intracellular protein cyclophilin, and this complex directly binds to and inhibits the phosphatase activity of calcineurin.[3] Calcineurin is responsible for dephosphorylating NFAT, allowing its translocation to the nucleus where it initiates the transcription of genes encoding pro-inflammatory cytokines, most notably IL-2. By blocking this critical step, CsA effectively halts the T-cell activation and proliferation cascade.[3]
Quantitative Comparison of Immunosuppressive Effects
The following tables summarize the available quantitative data on the immunosuppressive effects of this compound and Cyclosporin A. It is important to note that the data for each compound are derived from separate studies and are not from direct head-to-head comparisons. Therefore, these values should be interpreted with caution and serve as a guide for relative potency.
Table 1: In Vivo Effects on Thymus in Mice
| Compound | Dose | Effect on Thymus Weight | Effect on Thymocyte Number | Citation |
| This compound | 50 mg/kg | Slight but significant decrease | Significantly decreased from 6.25 to 50 mg/kg | [3] |
| Cyclosporin A | 10 mg/kg | Marked reduction | Marked reduction | [4] |
Table 2: In Vitro Effects on Mixed Lymphocyte Reaction (MLR)
| Compound | Metric | Value | Citation |
| Cyclosporin A | Optimal concentration for >50% inhibition of proliferation | ~0.5 - 1.0 µg/mL | [5] |
Quantitative data for the IC50 of this compound in a mixed lymphocyte reaction was not available in the searched literature.
Table 3: In Vivo Effects on Graft-versus-Host Disease (GvHD) in Mice
| Compound | Study Outcome | Result | Citation |
| This compound | Prevention of acute GvHD | Prevented the development of acute GvHR | [6] |
| Cyclosporin A | Mortality from GvHD | 0% mortality in the treatment group | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the immunosuppressive effects of these compounds.
In Vivo Murine Thymus Atrophy Assay
This assay evaluates the in vivo immunosuppressive activity of a compound by measuring its effect on the thymus, a primary lymphoid organ responsible for T-cell maturation.
-
Drug Administration: The test compound (e.g., this compound or Cyclosporin A) is administered to the mice, usually via oral gavage or subcutaneous injection, at various doses. A vehicle control group receives the administration vehicle only.
-
Thymus Collection: After a specified period of treatment (e.g., 4 days), the mice are euthanized, and their thymi are carefully dissected and weighed.[3]
-
Thymocyte Isolation and Counting: The thymi are then processed to create single-cell suspensions of thymocytes. The total number of viable thymocytes per thymus is determined using a hemocytometer and trypan blue exclusion.
-
Flow Cytometry Analysis: Thymocyte subpopulations (e.g., CD4+CD8+, CD4+CD8-, CD4-CD8+) can be further analyzed using flow cytometry with fluorescently labeled antibodies to assess the compound's effect on T-cell development.[4]
-
Data Analysis: The thymus weight and total thymocyte counts are compared between the treated and control groups to determine the extent of thymic atrophy induced by the compound.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay that mimics the initial stages of T-cell activation in response to allogeneic stimulation, making it a valuable tool for screening immunosuppressive drugs.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup: To measure the response of one donor's T-cells (responder cells) to the other donor's cells (stimulator cells), the stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate at a specific ratio (e.g., 1:1) in a suitable culture medium.
-
Compound Treatment: The test compounds (this compound or Cyclosporin A) are added to the co-cultures at various concentrations at the initiation of the culture.
-
Proliferation Assay: After a defined incubation period (typically 5-7 days), T-cell proliferation is measured. This is commonly done by adding a pulse of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) and measuring its incorporation into the DNA of proliferating cells.
-
Data Analysis: The level of proliferation in the presence of the compound is compared to the untreated control to determine the concentration-dependent inhibition and to calculate the IC50 value.[5]
Murine Model of Graft-versus-Host Disease (GvHD)
This in vivo model is used to evaluate the efficacy of immunosuppressive agents in preventing or treating GvHD, a major complication of allogeneic hematopoietic stem cell transplantation.
-
Animal Model: A common model involves the transplantation of bone marrow cells and splenocytes from a donor mouse strain (e.g., C57BL/6) into a lethally irradiated recipient mouse strain that is genetically different (e.g., BALB/c).
-
Transplantation: Recipient mice receive a lethal dose of total body irradiation to ablate their hematopoietic system. They are then injected intravenously with bone marrow cells and splenocytes from the donor mice.
-
Compound Administration: The test compound (e.g., this compound or Cyclosporin A) is administered to the recipient mice, starting either before or after the transplantation, according to the study design.
-
Monitoring of GvHD: The mice are monitored daily for clinical signs of GvHD, which include weight loss, ruffled fur, hunched posture, and diarrhea. A GvHD score is assigned based on the severity of these symptoms.
-
Survival Analysis: The survival of the mice in the treated group is compared to that of the control group (receiving vehicle or no treatment).
-
Histopathological Analysis: At the end of the experiment or upon euthanasia, tissues from target organs of GvHD (e.g., skin, liver, gut) are collected for histopathological examination to assess the degree of tissue damage and immune cell infiltration.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway
Caption: Cyclosporin A Signaling Pathway
Caption: Experimental Workflow for Comparison
Conclusion
This compound and Cyclosporin A represent two distinct classes of immunosuppressive agents with different molecular targets and mechanisms of action. Cyclosporin A, a calcineurin inhibitor, has a long history of clinical use but is accompanied by a well-documented side-effect profile. This compound, a sigma-2 receptor ligand and sterol isomerase inhibitor, offers a novel approach to immunosuppression. While direct, head-to-head quantitative comparisons are limited in the currently available literature, the existing data suggest that both compounds are effective in suppressing immune responses in various preclinical models. Further research, including direct comparative studies, is warranted to fully elucidate the relative potency and therapeutic potential of this compound as a next-generation immunosuppressant. This guide provides a foundational comparison to inform such future investigations.
References
- 1. marinbio.com [marinbio.com]
- 2. Differential effect of cyclosporine in vivo on the distribution of T cell subsets in the thymus, spleen, and lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A: effects on the mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in mouse thymocytes by cyclosporin A: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-2 effect on the inhibition of mixed lymphocyte reaction induced by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunopharmacological profile of SR 31747: in vitro and in vivo studies on humoral and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine A effectively inhibits graft-versus-host disease during development of Epstein-Barr virus-infected human B cell lymphoma in SCID mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SR-31747 Versus Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the investigational sigma receptor ligand SR-31747 with established standard-of-care therapies for prostate and breast cancer. Due to the discontinuation of the clinical development of this compound, this comparison is based on available preclinical data for this compound and clinical data for standard therapies.[1] This inherent limitation means the following comparison is not based on direct head-to-head clinical trials and should be interpreted with caution.
Mechanism of Action
This compound is a ligand for sigma receptors (σ1 and σ2) and also functions as an inhibitor of human sterol isomerase, an enzyme involved in cholesterol biosynthesis.[2][3][4] Its antiproliferative effects are believed to be primarily mediated through the inhibition of this enzyme, leading to cell cycle arrest and apoptosis.[2][3][4] this compound also exhibits immunomodulatory properties.[5]
Standard cancer therapies for prostate and breast cancer have diverse mechanisms of action, including hormonal deprivation, cytotoxicity, and targeted inhibition of key signaling pathways.
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound leading to anticancer effects.
Efficacy Data: this compound vs. Standard Therapies
Prostate Cancer
Table 1: Comparison of this compound (Preclinical) and Standard Therapies (Clinical) in Prostate Cancer
| Therapy | Study Population/Model | Efficacy Endpoint | Result |
| This compound | Nude mice with prostatic tumor xenografts | Tumor Growth Inhibition | >40% reduction in tumor incidence and growth at 25 mg/kg/day |
| LNCaP & DU145 human prostate cancer cell lines | IC50 (In vitro proliferation) | 10⁻⁸ M | |
| Docetaxel + ADT | Men with metastatic hormone-sensitive prostate cancer (CHAARTED trial) | Median Overall Survival | 57.6 months vs. 44.0 months with ADT alone |
| Abiraterone + Prednisone | Men with metastatic castration-resistant prostate cancer (post-docetaxel) | Median Overall Survival | 15.8 months vs. 11.2 months with placebo |
| Enzalutamide | Men with metastatic castration-resistant prostate cancer (post-docetaxel) | Median Overall Survival | 18.4 months vs. 13.6 months with placebo |
Breast Cancer
Table 2: Comparison of this compound (Preclinical) and Standard Therapies (Clinical) in Breast Cancer
| Therapy | Study Population/Model | Efficacy Endpoint | Result |
| This compound | Nude mice with mammary tumor xenografts | Tumor Growth Inhibition | >40% reduction in tumor incidence and growth at 25 mg/kg/day |
| MCF7 & MDA-MB-231 human breast cancer cell lines | IC50 (In vitro proliferation) | 10⁻¹⁰ to 10⁻⁸ M | |
| Aromatase Inhibitors (Letrozole) | Postmenopausal women with ER+ early breast cancer (adjuvant setting) | Disease-Free Survival (5 years) | ~88% vs. ~85% with Tamoxifen |
| Fulvestrant | Women with HR+, HER2- advanced breast cancer (post-AI) | Median Progression-Free Survival | 5.5 months |
| Palbociclib + Letrozole (B1683767) | Postmenopausal women with ER+, HER2- advanced breast cancer (first-line) | Median Progression-Free Survival | 24.8 months vs. 14.5 months with letrozole alone |
Experimental Protocols
This compound In Vitro Antiproliferation Assay
A general protocol for assessing the antiproliferative activity of a compound like this compound in cancer cell lines is as follows:
-
Cell Culture: Human prostate (LNCaP, DU-145) and breast (MCF7, MDA-MB-231) cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition compared to a vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the inhibition percentage against the compound concentration.[6]
This compound In Vivo Xenograft Study
The following is a representative workflow for an in vivo xenograft study to evaluate the efficacy of a compound like this compound:
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for a preclinical in vivo xenograft study.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human prostate or breast cancer cells is injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specific size, mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., daily intraperitoneal injections), while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.
References
- 1. SR 31747 - AdisInsight [adisinsight.springer.com]
- 2. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay method for the antiproliferative activity of human galectin-9 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of SR-31747 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of SR-31747, a potent sigma-1 receptor ligand, with other established anti-inflammatory agents. The information presented is collated from preclinical studies to support further research and development in inflammatory diseases.
Comparative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory properties of this compound have been demonstrated in various animal models of inflammation. A key characteristic of this compound is its distinct immunomodulatory profile, which involves the suppression of pro-inflammatory cytokines while simultaneously enhancing the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10). This dual action distinguishes it from classical anti-inflammatory drugs like dexamethasone.
The following table summarizes the comparative effects of this compound and Dexamethasone on cytokine production in a lipopolysaccharide (LPS)-induced inflammation model in mice. The data has been compiled from multiple preclinical studies to provide a comparative overview.
| Compound | Dose | Animal Model | Pro-inflammatory Cytokine Modulation | Anti-inflammatory Cytokine Modulation | Reference |
| SR-31747A | 2 mg/kg | Mouse (LPS-induced endotoxemia) | ↓ TNF-α, ↓ IFN-γ | ↑ IL-10 | [1] |
| SR-31747A | Not Specified | Mouse (SEB-induced shock) | ↓ IL-2, ↓ IL-4, ↓ GM-CSF, ↓ IL-6, ↓ TNF-α | ↑ IL-10 | [2][3] |
| Dexamethasone | 10 mg/kg | Mouse (LPS-induced inflammation) | ↓ IL-6, ↓ TNF-α, ↓ IL-1β | No reported significant enhancement of IL-10 | [4] |
Note: The data presented is a synthesis from multiple sources and not from a single head-to-head comparative study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo models used to assess the anti-inflammatory effects of this compound.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is widely used to study systemic inflammatory responses.
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration:
-
SR-31747A is dissolved in a suitable vehicle (e.g., saline) and administered, typically via intraperitoneal (i.p.) injection, at a dose of 2 mg/kg.
-
The control group receives an equivalent volume of the vehicle.
-
A positive control group may be treated with a standard anti-inflammatory drug like dexamethasone.
-
-
Induction of Inflammation: One hour after drug administration, mice are challenged with an i.p. injection of LPS (from E. coli) at a dose of 100 µg per mouse.
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 4, and 6 hours) post-LPS injection.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) are quantified using ELISA.
Staphylococcal Enterotoxin B (SEB)-Induced Shock Model
This model mimics certain aspects of septic shock and severe inflammatory responses.
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Drug Administration: SR-31747A is administered to the treatment group as described in the LPS model.
-
Induction of Shock: One hour after drug administration, mice are injected i.p. with 50 µg of SEB.
-
Monitoring: Survival rates are monitored over a period of 48-72 hours.
-
Cytokine Analysis: In separate cohorts, blood is collected 4-6 hours after SEB injection to measure serum cytokine levels (IL-2, IL-4, GM-CSF, IL-6, TNF-α, and IL-10) by ELISA.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. A sigma ligand, SR 31747A, potently modulates Staphylococcal enterotoxin B-induced cytokine production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sigma ligand, SR 31747A, potently modulates Staphylococcal enterotoxin B-induced cytokine production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
SR-31747: A Comparative Analysis of Sigma-1 versus Sigma-2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sigma receptor ligand SR-31747, focusing on its selectivity for the sigma-1 (σ1) versus the sigma-2 (σ2) receptor. The information is compiled from various experimental sources to offer an objective overview for research and drug development applications.
Introduction to this compound and Sigma Receptors
This compound is a synthetic ligand that has demonstrated significant immunosuppressive and anti-inflammatory properties. It has been shown to interact with sigma receptors, which are a unique class of intracellular proteins located primarily at the endoplasmic reticulum. There are two main subtypes of sigma receptors, sigma-1 (σ1R) and sigma-2 (σ2R), which are pharmacologically distinct and have different molecular weights and functions. The σ1 receptor is a 25-kDa protein that acts as a molecular chaperone, modulating intracellular calcium signaling and interacting with various ion channels and G-protein coupled receptors. The σ2 receptor, identified as the 18-21 kDa transmembrane protein 97 (TMEM97), is implicated in cell proliferation and cholesterol homeostasis and is often overexpressed in tumor cells. Due to their roles in various physiological and pathological processes, sigma receptors are attractive targets for therapeutic intervention.
Binding Affinity and Selectivity Profile of this compound
Experimental data indicates that this compound binds with very high affinity to the sigma-1 receptor. A study characterizing the SR-31747A-binding protein (SR-BP), which is homologous to the σ1 receptor, reported a dissociation constant (Kd) of 0.15 nM for SR-31747A[1]. This demonstrates a potent interaction with the σ1 receptor.
While quantitative binding data for this compound at the sigma-2 receptor is not as precisely defined in the available literature, preliminary binding studies have confirmed that SR-31747A does bind to the sigma-2 receptor[2][3]. This suggests that this compound is not exclusively selective for the σ1 receptor. However, without a specific Ki or Kd value for the σ2 receptor, a quantitative selectivity ratio cannot be calculated. One study noted that this compound acts as an allosteric modulator of sigma sites, which may contribute to its complex pharmacological profile[4].
Comparative Analysis with Other Sigma Receptor Ligands
To provide a broader context for the selectivity of this compound, the following table compares its available binding data with that of other well-characterized sigma receptor ligands.
| Ligand | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| SR-31747A | 0.15 (Kd) | Binds, no Ki available | Not calculable | [1],[2][3] |
| Haloperidol | 3.2 | 16.2 | 5.1 | |
| (+)-Pentazocine | 3.1 | 5000 | 1613 | |
| DTG | 13.9 | 16.5 | 1.2 | |
| PB28 | 0.38 | 0.68 | 1.8 | |
| BD1047 | 4.6 | 21.1 | 4.6 | |
| Rimcazole | 22 | 6.9 | 0.3 | |
| SA4503 | 4.6 | 63.1 | 13.7 | [5] |
| ANAVEX2-73 | 4.5 | 20.2 | 4.5 | |
| PD144418 | 1.1 | 351 | 319.1 | |
| BD1063 | 45.7 | 2090 | 45.7 |
Note: Ki values for comparative ligands are sourced from various public databases and literature; direct comparison may be limited by variations in experimental conditions.
Experimental Protocols
The binding affinities of ligands for sigma-1 and sigma-2 receptors are typically determined through radioligand binding assays. Below are generalized protocols for such experiments.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 ligand)
-
Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM Haloperidol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare membrane homogenates from the chosen tissue.
-
In a series of tubes, add a constant concentration of --INVALID-LINK---Pentazocine and varying concentrations of the test compound.
-
For determining non-specific binding, add the radioligand and a high concentration of the non-labeled ligand.
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]-DTG (a non-selective sigma ligand) or a more selective sigma-2 ligand if available.
-
Masking Ligand: A high concentration of a selective sigma-1 ligand (e.g., (+)-Pentazocine) to block binding of the radioligand to sigma-1 receptors.
-
Membrane Preparation: Rat or mouse liver membranes, which have a good density of sigma-2 receptors.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled sigma ligand (e.g., 10 µM Haloperidol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare membrane homogenates from the chosen tissue.
-
To all tubes (except for total binding), add the masking ligand to saturate sigma-1 receptors.
-
Add a constant concentration of [³H]-DTG and varying concentrations of the test compound.
-
For determining non-specific binding, add the radioligand, masking ligand, and a high concentration of the non-labeled ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture under conditions appropriate for sigma-2 receptor binding.
-
Terminate the reaction and process the samples as described in the sigma-1 receptor binding assay protocol.
-
Calculate the specific binding to sigma-2 receptors and determine the IC50 and Ki values.
Visualizing Signaling and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified signaling pathways of sigma-1 and sigma-2 receptors.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
References
- 1. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
SR-31747: A Comparative Guide to its Cellular Target Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SR-31747, a ligand initially explored for its immunosuppressive properties, has demonstrated a complex pharmacological profile characterized by its interaction with multiple cellular targets. This guide provides a comprehensive comparison of this compound's binding affinity and functional effects on its primary targets and known off-targets, supported by experimental data and detailed methodologies.
Executive Summary
This compound interacts with high affinity to several proteins, most notably the sigma-1 (σ1) receptor, the sigma-2 (σ2) receptor, and the emopamil-binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. Its antiproliferative effects are largely attributed to the inhibition of EBP, leading to a disruption of cholesterol metabolism. This guide presents a quantitative analysis of these interactions, details the experimental protocols used to determine them, and visualizes the involved signaling pathways.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound for its known cellular targets. The data is compiled from various radioligand binding assays.
| Target | Ligand | Method | Kd (nM) | Ki (nM) | Reference |
| Sigma-1 Receptor (SR-BP) | [3H]SR-31747A | Saturation Binding | 0.15 | - | [1] |
| SRBP-2 | [3H]SR-31747A | Scatchard Plot Analysis | 10 | - | [2] |
| Sigma-2 Receptor | This compound | Competitive Binding | - | Data not available | - |
| Emopamil Binding Protein (EBP) | This compound | Sterol Isomerase Assay | - | Data not available | - |
Experimental Protocols
Radioligand Competitive Binding Assay for Sigma-1 Receptor
This protocol is adapted from methodologies used to characterize sigma receptor ligands.[4][5][6]
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining binding affinity using a radioligand assay.
Signaling Pathways and Mechanisms of Action
Inhibition of Cholesterol Biosynthesis via Emopamil Binding Protein (EBP)
A primary mechanism of action for this compound's antiproliferative effects is the inhibition of cholesterol biosynthesis. This compound binds to the Emopamil Binding Protein (EBP), which functions as a Δ8-Δ7 sterol isomerase. This enzyme is crucial for the conversion of zymosterol (B116435) to lathosterol (B1674540) in a late step of the cholesterol synthesis pathway.[7][8] Inhibition of EBP by this compound leads to the accumulation of sterol precursors and a depletion of cellular cholesterol, ultimately arresting cell proliferation.[9]
Caption: this compound inhibits EBP, disrupting cholesterol synthesis and cell proliferation.
Modulation of Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[10][11][12][13] this compound, as a high-affinity ligand, can influence these pathways, contributing to its overall pharmacological effects. The precise downstream consequences of this compound binding to the sigma-1 receptor are complex and can be cell-type dependent.
Caption: this compound binding to the Sigma-1 receptor modulates multiple downstream pathways.
Conclusion
This compound exhibits a multifaceted binding profile, with high affinity for the sigma-1 receptor and a newly identified protein, SRBP-2. While its interaction with the sigma-2 receptor and emopamil-binding protein is evident from functional studies, further quantitative binding data is needed for a complete comparative analysis. The primary mechanism for its antiproliferative activity appears to be the inhibition of cholesterol biosynthesis through its action on EBP. The modulation of sigma-1 receptor signaling likely contributes to its broader pharmacological effects. This guide provides a foundational understanding for researchers investigating the therapeutic potential and off-target effects of this compound and similar compounds. Further studies employing comprehensive off-target screening panels will be crucial to fully elucidate its selectivity profile.
References
- 1. Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. revvity.com [revvity.com]
- 7. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 8. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
SR-31747's Impact on Gene Expression: A Comparative Analysis with Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of SR-31747 on gene expression relative to other well-characterized inhibitors. This compound, a ligand for sigma-1 and sigma-2 receptors, primarily exerts its antiproliferative and immunosuppressive effects through the inhibition of sterol isomerase. Understanding its influence on gene expression in the context of other inhibitors targeting different cellular pathways is crucial for its development and application in research and medicine.
While direct comparative studies on the global gene expression profiles of this compound against other inhibitors are not available in the current scientific literature, this guide synthesizes the existing data on the individual effects of these compounds. We will explore the known impacts of this compound and compare them with those of tamoxifen (B1202), a sterol isomerase binder and estrogen receptor modulator; emopamil, another sterol isomerase ligand; cyclosporin (B1163) A and dexamethasone (B1670325), common immunosuppressants; and rapamycin, an mTOR inhibitor.
This compound: A Sterol Isomerase Inhibitor's Effect on the Transcriptome
This compound's primary mechanism of action is the inhibition of delta-8 to delta-7 sterol isomerase (also known as emopamil-binding protein or EBP), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the accumulation of aberrant sterols and ultimately to cell cycle arrest.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the established signaling pathway affected by this compound.
Gene Expression Data
A study utilizing DNA microarrays in Saccharomyces cerevisiae identified 121 genes that were significantly modulated by this compound treatment. This effect was demonstrated to be a direct consequence of inhibiting the ERG2 gene product, the yeast ortholog of human sterol isomerase. The modulated genes were primarily involved in ergosterol (B1671047) biosynthesis and related cellular stress responses.
In a murine model of graft-versus-host disease, this compound was shown to specifically block the mRNA expression of interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF), suggesting a targeted immunomodulatory effect at the level of gene transcription.
Due to the lack of direct comparative studies, a side-by-side quantitative comparison with other inhibitors is not possible. The following sections will present the available gene expression data for each comparator inhibitor individually.
Comparative Inhibitors: Mechanisms and Gene Expression Profiles
Tamoxifen
Tamoxifen is a selective estrogen receptor modulator (SERM) that also binds to sterol isomerase at the same site as this compound, leading to the inhibition of cholesterol biosynthesis. Its effects on gene expression are complex, involving both estrogen receptor-dependent and -independent pathways.
Table 1: Selected Genes Differentially Expressed in Tamoxifen-Resistant Breast Cancer Cells (MCF-7) [1]
| Gene | Regulation in Tamoxifen-Resistant Cells | Putative Function |
| SLIT2 | Down-regulated | Tumor suppressor |
| ROBO1 | Down-regulated | SLIT2 receptor, tumor suppressor |
| VEGFC | Up-regulated | Angiogenesis |
| KLF4 | Down-regulated | Transcription factor, tumor suppressor |
| BAMBI | Up-regulated | TGF-beta signaling inhibitor |
| LAMA1 | Up-regulated | Extracellular matrix component |
| FLT4 | Up-regulated | VEGFC receptor, angiogenesis |
Emopamil
Emopamil is a high-affinity ligand for sterol isomerase but binds to a site distinct from that of this compound and tamoxifen. Its primary use is in research to study the function of this enzyme. Data on its global effects on gene expression are limited.
Cyclosporin A
Cyclosporin A is a calcineurin inhibitor, primarily used as an immunosuppressant. It prevents the activation of T-cells by inhibiting the transcription of key cytokine genes, most notably Interleukin-2 (IL-2).
Table 2: Effect of Cyclosporin A on Cytokine Gene Expression in Jurkat T-cells [2][3]
| Gene | Effect of Cyclosporin A |
| IL-2 | Inhibition of transcription |
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates the expression of a wide range of genes.
Table 3: Selected Genes Regulated by Dexamethasone in Human Peripheral Blood [4]
| Gene | Regulation by Dexamethasone |
| FKBP5 | Up-regulated |
| DUSP1 | Up-regulated |
Rapamycin
Rapamycin is an mTOR (mechanistic target of rapamycin) inhibitor, which plays a central role in regulating cell growth, proliferation, and metabolism. Its effects on gene expression are extensive and impact numerous cellular processes.
Table 4: Selected Pathways with Genes Differentially Expressed upon Rapamycin Treatment [5][6]
| Pathway | General Effect of Rapamycin |
| Ribosome Biogenesis | Down-regulation |
| Amino Acid Transport | Down-regulation |
| Autophagy | Up-regulation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound Gene Expression Analysis in Saccharomyces cerevisiae
-
Cell Culture: Wild-type S. cerevisiae strain EMY27 was grown in rich medium (YPD) to mid-log phase.
-
Treatment: Cells were treated with 2 µM SR-31747A or vehicle control for 8 and 16 hours.
-
RNA Extraction: Total RNA was extracted using the hot phenol (B47542) method.
-
Microarray Analysis: Labeled cDNA was hybridized to Affymetrix GeneChip® Yeast Genome S98 arrays.
-
Data Analysis: Scanned images were analyzed using Affymetrix GeneChip® software to identify differentially expressed genes.[7][8]
Tamoxifen Gene Expression Profiling in MCF-7 Cells
-
Cell Culture: Tamoxifen-resistant (TAMR/MCF-7) and sensitive (MCF-7) human breast cancer cell lines were cultured in appropriate media.
-
RNA Extraction: Total RNA was extracted using TRIzol reagent.
-
RNA Sequencing: RNA-seq was performed on an Illumina HiSeq platform.
-
Data Analysis: Reads were aligned to the human genome, and differentially expressed genes were identified using DESeq2 or similar packages.[1]
Cyclosporin A Effect on IL-2 Gene Expression in Jurkat T-cells
-
Cell Culture: Jurkat T-cells (clone J32) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation and Treatment: Cells were stimulated with anti-CD28 monoclonal antibody and phorbol (B1677699) myristate acetate (B1210297) (PMA) in the presence or absence of varying concentrations of cyclosporin A.
-
RNA Analysis: IL-2 mRNA levels were assessed by Northern blot analysis or RT-PCR.[2][3]
Dexamethasone-Regulated Gene Expression in Human Peripheral Blood
-
Study Design: Healthy control subjects and patients with major depression received a single oral dose of 1.5 mg dexamethasone.
-
Sample Collection: Blood samples were collected before and 3 hours after dexamethasone administration.
-
RNA Extraction and Microarray: RNA was extracted from peripheral blood mononuclear cells and hybridized to whole-genome microarrays.
-
Data Analysis: Differentially expressed genes between baseline and post-dexamethasone treatment were identified.[4]
Conclusion
This compound modulates gene expression primarily through the inhibition of sterol isomerase, a key enzyme in cholesterol biosynthesis. This mechanism is distinct from that of major immunosuppressants like cyclosporin A and dexamethasone, and the mTOR inhibitor rapamycin. While tamoxifen also interacts with sterol isomerase, its gene regulatory effects are compounded by its activity as a selective estrogen receptor modulator.
The lack of direct, side-by-side comparative studies on the global gene expression profiles of these inhibitors highlights a significant knowledge gap. Such studies, employing modern transcriptomic techniques like RNA-sequencing in relevant human cell lines or animal models, are warranted to provide a more comprehensive and directly comparable understanding of their effects on gene expression. This would be invaluable for elucidating their precise mechanisms of action, identifying potential off-target effects, and discovering novel therapeutic applications.
References
- 1. Transcriptome profiling identified differentially expressed genes and pathways associated with tamoxifen resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD28-stimulated IL-2 gene expression in Jurkat T cells occurs in part transcriptionally and is cyclosporine-A sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A DNA microarray-based approach to elucidate the effects of the immunosuppressant SR31747A on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
A Comparative Guide to the In Vitro and In Vivo Activity of SR-31747
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sigma receptor ligand SR-31747 with other alternative sigma ligands, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound in preclinical and clinical development.
Introduction to this compound
This compound is a ligand that demonstrates high affinity for sigma receptors, including sigma-1 (σ1) and sigma-2 (σ2), and also functions as an inhibitor of Δ8-Δ7 sterol isomerase.[1][2][3] It has demonstrated both potent immunosuppressive and antiproliferative activities in a variety of preclinical models.[4][5] Its dual mechanism of action, targeting both cell proliferation and immune response, makes it a compound of interest for therapeutic development, particularly in oncology.[4]
In Vitro and In Vivo Correlation of this compound
Preclinical studies have established a correlation between the in vitro and in vivo antitumor activities of this compound. In vitro, this compound inhibits the proliferation of various human cancer cell lines at nanomolar to micromolar concentrations.[1] This antiproliferative effect observed in cell culture has been shown to translate to significant tumor growth inhibition in animal models.[1][4]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound and provide a comparison with other notable sigma receptor ligands, Rimcazole and Haloperidol.
Disclaimer: The data for Rimcazole and Haloperidol were not obtained from a head-to-head comparative study with this compound. The experimental conditions may have varied, and this comparison is for informational purposes.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (M) of SR-31747A |
| MCF-7 | Breast (hormone-responsive) | 10⁻¹⁰ - 10⁻⁸ |
| MDA-MB-231 | Breast (hormone-unresponsive) | 10⁻¹⁰ - 10⁻⁸ |
| BT20 | Breast (hormone-unresponsive) | 10⁻¹⁰ - 10⁻⁸ |
| LNCaP | Prostate (hormone-responsive) | 10⁻⁸ |
| DU145 | Prostate (hormone-unresponsive) | 10⁻⁸ |
| PC3 | Prostate (hormone-unresponsive) | 10⁻⁷ |
Data sourced from Berthois et al., British Journal of Cancer (2003).[1]
Table 2: In Vivo Antitumor Activity of this compound and Alternatives
| Compound | Cell Line Xenograft | Mouse Model | Treatment Regimen | Tumor Growth Inhibition |
| SR-31747A | MDA-MB-231 (Breast) & Prostate Lines | Nude Mice | 25 mg/kg/day, i.p. | >40% decrease in tumor incidence and growth.[4] |
| Rimcazole | MDA-MB-468 (Breast) | Nude Mice | 10 mg/kg/day, i.p. | Significantly slowed tumor growth. |
| Haloperidol | MDA-MB-468 (Breast) | Nude Mice | Daily i.p. injection | Slowed xenograft growth (not statistically significant). |
SR-31747A data sourced from Casellas et al., Anticancer Drugs (2004).[4] Rimcazole and Haloperidol data are from a separate study and are presented for comparative context.
Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through its interaction with multiple targets. Its antiproliferative action is largely attributed to the inhibition of sterol isomerase (also known as emopamil-binding protein or EBP), which disrupts cholesterol biosynthesis and, consequently, cell membrane integrity and signaling.[2] Additionally, its binding to sigma-1 and sigma-2 receptors contributes to its anticancer effects, potentially through the modulation of calcium signaling and induction of apoptosis.[1]
Caption: Proposed signaling pathway for this compound's antiproliferative effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation Assay
This protocol is based on the methodology described for assessing the antiproliferative effects of this compound on cancer cell lines.[1]
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LNCaP, DU145, PC3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
The medium in the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle only.
-
The plates are incubated for a period of 4 to 6 days.
3. Measurement of Cell Proliferation:
-
Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
For MTT assays, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro cell proliferation assay.
In Vivo Tumor Xenograft Model
This protocol is a generalized procedure based on studies investigating the in vivo antitumor effects of this compound.[1][4]
1. Animal Model:
-
Athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment.
2. Tumor Cell Implantation:
-
Human cancer cells (e.g., MDA-MB-231 or PC3) are harvested from culture.
-
A suspension of 5 x 10⁶ to 10 x 10⁶ cells in a volume of 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
3. Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., at a dose of 25 mg/kg).
-
The control group receives daily i.p. injections of the vehicle solution.
4. Monitoring and Endpoint:
-
Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are also monitored.
-
The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
5. Data Analysis:
-
The mean tumor volume and tumor weight of the treatment group are compared to the control group.
-
Tumor growth inhibition is calculated as a percentage.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences.
Caption: Experimental workflow for the in vivo tumor xenograft model.
Conclusion
This compound demonstrates a consistent correlation between its in vitro antiproliferative activity and its in vivo antitumor efficacy. Its multifaceted mechanism of action, involving the inhibition of sterol biosynthesis and modulation of sigma receptor signaling, presents a compelling rationale for its further investigation as a potential therapeutic agent in oncology. The provided data and protocols offer a foundation for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of this compound and its analogs.
References
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 5. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SR-31747 vs. Dexamethasone in Immunosuppression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive agents SR-31747 and dexamethasone (B1670325), focusing on their performance in preclinical models. The information is compiled from various studies to assist researchers in understanding the distinct mechanisms and effects of these two compounds.
Executive Summary
This compound and dexamethasone are both potent immunosuppressive agents, yet they operate through fundamentally different mechanisms of action. Dexamethasone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor, leading to broad anti-inflammatory and immunosuppressive responses. In contrast, this compound is a sigma-1 receptor ligand that also inhibits the enzyme delta-8-delta-7 sterol isomerase, a key step in cholesterol biosynthesis, which particularly affects lymphocyte proliferation.
Preclinical data suggests that while both compounds effectively suppress immune responses, their profiles differ. Dexamethasone induces a significant reduction in thymus weight and affects a wide range of lymphocyte populations. This compound also impacts the thymus but its effects are noted to be more similar to cyclosporin-A than to dexamethasone, with a preferential inhibition of the Th1 lymphocyte subset. This guide presents available quantitative data, detailed experimental protocols, and visual representations of their mechanisms to aid in the evaluation of these compounds for research and development purposes.
Mechanisms of Action
The distinct immunosuppressive profiles of this compound and dexamethasone stem from their unique molecular targets and signaling pathways.
This compound
This compound's immunosuppressive activity is primarily attributed to two distinct molecular actions:
-
Sigma-1 Receptor Ligand: It binds to the sigma-1 receptor, an intracellular chaperone protein, which can modulate various cellular signaling pathways, though its precise role in immunosuppression is still under investigation.
-
Inhibition of Δ8-Δ7 Sterol Isomerase: this compound inhibits this enzyme, which is crucial for the biosynthesis of cholesterol. As cholesterol is an essential component of cell membranes, its depletion can arrest cell proliferation, particularly in rapidly dividing cells like activated lymphocytes.[1]
Dexamethasone
Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid hormones. Its mechanism of action is well-established:
-
Glucocorticoid Receptor Agonist: Dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).
-
Nuclear Translocation and Gene Regulation: Upon binding, the GR-dexamethasone complex translocates to the nucleus. In the nucleus, it can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a broad suppression of the immune system.[2][3][4]
Comparative Efficacy in Immunosuppression Models
Direct comparative studies between this compound and dexamethasone are limited. However, available data from individual and comparative studies in mouse models provide insights into their differential effects.
In Vivo Effects on Thymus
A study in C3H mice directly compared the effects of this compound and dexamethasone on the thymus, a primary lymphoid organ crucial for T-cell development.
| Parameter | This compound (50 mg/kg) | Dexamethasone | Cyclosporin-A |
| Thymus Weight | Slightly but significantly decreased | Markedly decreased | Not specified |
| Number of Thymocytes | Significantly decreased (from 6.25 mg/kg) | Markedly decreased | Significantly decreased |
| Immature/Mature Subsets | No significant effect | Significant effect | No significant effect |
Data sourced from Pons et al., Immunopharmacology and Immunotoxicology, 1995.[3]
The study concluded that the effects of this compound on the thymus were more similar to those of cyclosporin-A than dexamethasone.[3]
Effects on Lymphocyte Subsets and Function
-
This compound: In a graft-versus-host disease (GVHD) model, this compound was shown to preferentially inhibit the Th1 lymphocyte subset by blocking the transcription of IFN-gamma and GM-CSF, an effect distinct from that of dexamethasone.[5]
-
Dexamethasone: Dexamethasone has broad effects on lymphocyte populations, generally causing a reduction in the total lymphocyte count, particularly T-helper (CD4+) cells.[2][4] It can also induce apoptosis in thymocytes and circulating T-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays used to evaluate the immunosuppressive effects of these compounds.
In Vivo Thymus Atrophy Assay
This protocol is based on the comparative study of this compound and dexamethasone in mice.[3]
Protocol Details:
-
Animal Model: C3H mice.
-
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at doses ranging from 6.25 to 50 mg/kg.
-
Dexamethasone: Administered subcutaneously (s.c.).
-
Control group receives the vehicle.
-
-
Endpoint Analysis (e.g., after 48 hours):
-
Mice are euthanized.
-
The thymus is carefully dissected and weighed.
-
A single-cell suspension of thymocytes is prepared.
-
Total thymocyte numbers are determined.
-
Lymphocyte subsets (e.g., CD4+, CD8+, immature vs. mature) are analyzed by flow cytometry.
-
In Vitro Lymphocyte Proliferation Assay
This is a standard assay to assess the direct anti-proliferative effects of compounds on lymphocytes.
Protocol Details:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from human or animal blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
PBMCs are cultured in 96-well plates at a density of 1-2 x 10^5 cells/well.
-
Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to induce proliferation.
-
-
Drug Treatment:
-
This compound or dexamethasone is added to the cultures at various concentrations.
-
Control wells receive the vehicle.
-
-
Proliferation Measurement (after 3-5 days):
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final 18-24 hours. The amount of incorporated radioactivity, measured by a scintillation counter, is proportional to DNA synthesis and cell proliferation.
-
CFSE Staining: Cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity is halved, which can be quantified by flow cytometry.
-
Conclusion
This compound and dexamethasone represent two distinct classes of immunosuppressive agents with different mechanisms of action and, consequently, varied biological effects. Dexamethasone offers broad and potent immunosuppression, while this compound appears to have a more targeted effect on lymphocyte proliferation, particularly the Th1 subset, through its unique mechanism of sterol biosynthesis inhibition.
The choice between these agents for research purposes will depend on the specific scientific question being addressed. For studies requiring broad immunosuppression, dexamethasone is a well-characterized and effective tool. For investigations into the role of sterol metabolism in immune cell function or for exploring more targeted immunosuppressive strategies, this compound presents a novel and interesting alternative. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two compounds in various models of immune-mediated diseases.
References
- 1. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone effects on numbers of cells in lymphocyte subpopulations: changes associated with major depression and DST nonsuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effects of a new immunosuppressive sigma ligand, SR 31747, on mouse thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dexamethasone on lymphocyte subpopulations in premature infants with bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma ligand SR 31747 prevents the development of acute graft-versus-host disease in mice by blocking IFN-gamma and GM-CSF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of SR-31747 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR-31747, a compound known for its dual mechanism of action as a sigma-1 (σ1) receptor antagonist and an inhibitor of Δ8-Δ7 sterol isomerase, has demonstrated significant potential in preclinical and clinical research as both an immunosuppressive and antiproliferative agent.[1] Its unique therapeutic profile suggests its utility not only as a monotherapy but also as a component of combination regimens to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound and other σ1 receptor antagonists with conventional chemotherapeutic agents, supported by experimental data and detailed methodologies.
Synergistic Effects of Sigma-1 Receptor Antagonists with Chemotherapy
While specific quantitative data on the synergistic effects of this compound in combination with other drugs remains limited in publicly available literature, the broader class of σ1 receptor antagonists has shown promising synergistic interactions with cytotoxic agents. A notable study on the σ1 receptor antagonists IPAG and BD1047 in combination with paclitaxel (B517696) in triple-negative breast cancer (TNBC) cell lines provides a strong comparative model for the potential synergies of this compound.
The Chou-Talalay method was employed to quantitatively assess the interaction between the σ1 receptor antagonists and paclitaxel.[2][3] The resulting Combination Index (CI) values indicated a synergistic effect (CI < 1) at various dose levels, suggesting that the combination is more effective than the sum of the individual drugs.
Table 1: Combination Index (CI) Values for σ1 Receptor Antagonists and Paclitaxel in TNBC Cells
| Cell Line | Drug Combination | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| MDA-MB-231 | IPAG + Paclitaxel | 0.5 | < 1 | Synergy |
| MDA-MB-231 | BD1047 + Paclitaxel | 0.5 | < 1 | Synergy |
| HCC1806 | IPAG + Paclitaxel | 0.5 | < 1 | Synergy |
| HCC1806 | BD1047 + Paclitaxel | 0.5 | < 1 | Synergy |
Source: Adapted from a study on σ1 receptor antagonists' synergism with paclitaxel.[2][3] The exact CI values were not provided in the abstract, but the study concluded a synergistic effect.
These findings suggest that the inhibition of the σ1 receptor can enhance the cytotoxic effects of paclitaxel, a microtubule-stabilizing agent. Given that this compound is also a potent σ1 receptor antagonist, it is plausible that it could exhibit similar synergistic effects when combined with taxanes and potentially other classes of chemotherapeutic drugs.
Interaction of this compound with Tamoxifen (B1202)
Research has shown that both this compound and the antiestrogen (B12405530) drug tamoxifen bind to the Δ8-Δ7 sterol isomerase, an enzyme involved in cholesterol biosynthesis.[4] This interaction is competitive, indicating that they share a binding site on the enzyme. While this shared molecular target is of significant interest, it is important to note that the available literature describes this as a competitive binding interaction rather than a synergistic therapeutic effect in a combination therapy context. Further research is needed to determine if this enzymatic interaction translates to synergistic, additive, or antagonistic effects on cancer cell proliferation.
Experimental Protocols
Cell Proliferation and Synergy Analysis (Based on the Chou-Talalay Method)
This protocol outlines the general steps for assessing the synergistic effects of drug combinations on cell proliferation, as was likely employed in the study of σ1 receptor antagonists and paclitaxel.
1. Cell Culture:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, HCC1806) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound (or other σ1 receptor antagonists) and the combination drug (e.g., paclitaxel) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of each drug are prepared in culture medium to achieve the desired final concentrations.
3. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
4. Drug Treatment:
-
Cells are treated with:
-
Each drug alone at various concentrations.
-
The combination of drugs at constant or non-constant ratios.
-
Vehicle control (e.g., DMSO).
-
-
The plates are incubated for a specified period (e.g., 72 hours).
5. Cell Viability Assessment:
-
Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.
-
The absorbance or fluorescence is read using a plate reader.
6. Data Analysis:
-
The percentage of cell growth inhibition is calculated for each treatment group relative to the vehicle control.
-
The dose-response curves for each drug are generated.
-
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Mechanisms of Action
This compound's dual mechanism of action suggests multiple pathways through which it can exert its antiproliferative and synergistic effects.
Sigma-1 Receptor Antagonism and Apoptosis Induction
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and survival. Antagonism of the σ1 receptor can lead to the induction of apoptosis.
Caption: this compound's antagonism of the sigma-1 receptor can induce apoptosis and potentiate chemotherapy.
Inhibition of Sterol Isomerase and Antiproliferative Effects
This compound also inhibits the Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition disrupts cell membrane integrity and signaling, leading to antiproliferative effects.
Caption: this compound inhibits cholesterol biosynthesis, leading to antiproliferative effects.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with another drug in vitro.
Caption: Workflow for in vitro assessment of drug synergy using the Chou-Talalay method.
Conclusion
This compound, with its dual mechanism of action, presents a compelling case for its use in combination therapies. While direct quantitative evidence for this compound's synergistic effects is still emerging, the strong synergy observed with other σ1 receptor antagonists in combination with paclitaxel provides a solid rationale for further investigation. The methodologies and data presented in this guide offer a framework for designing and interpreting future studies aimed at unlocking the full therapeutic potential of this compound in combination with other anticancer agents. Researchers are encouraged to employ rigorous methods, such as the Chou-Talalay analysis, to quantify these interactions and to further elucidate the underlying molecular mechanisms.
References
- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-1 Gene as a Prognostic Marker in Chemotherapy-Treated Breast Cancer-Antagonists' Synergism With Paclitaxel In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sigma‐1 Gene as a Prognostic Marker in Chemotherapy‐Treated Breast Cancer‐Antagonists' Synergism With Paclitaxel In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SR-31747: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) detailing the explicit disposal procedures for SR-31747 is not publicly available. The following guidance is based on established best practices for the handling and disposal of potent, non-volatile organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable local, state, and federal regulations.
This compound is a sigma ligand with demonstrated immunosuppressive and anti-inflammatory properties.[1] Due to its biological activity, proper handling and disposal are critical to ensure personnel safety and environmental protection. This guide provides essential procedural information for the safe management of this compound waste.
Chemical and Physical Data
A summary of key quantitative data for this compound is provided below for reference in handling and waste profiling.
| Property | Value |
| Molecular Formula | C23H35Cl2N |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 132173-07-0 |
Experimental Protocol for Proper Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound from the point of generation to final hand-off for disposal.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses with side shields or chemical splash goggles
-
A properly fitting laboratory coat
Waste Segregation and Containment
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, must be collected in a designated, leak-proof, and sealable hazardous waste container. The container should be clearly labeled.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, shatter-resistant, and sealable hazardous waste container. It is critical to avoid mixing this waste stream with other, incompatible chemical wastes.
Decontamination of Laboratory Ware
-
Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated. This is typically achieved by a triple rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The rinsate from these cleaning procedures must be collected and disposed of as liquid hazardous waste.
-
Work Surfaces: Any spills should be immediately cleaned. Decontaminate the affected surface area with a suitable solvent and absorbent materials. All materials used for spill cleanup must be disposed of as solid hazardous waste.
Waste Container Labeling and Storage
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard associated with the compound (e.g., "Toxic"). The date of waste accumulation should also be clearly marked.
-
Storage: Waste containers should be stored in a designated satellite accumulation area that is secure and under the control of laboratory personnel. Ensure that containers are sealed when not in use.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical hazardous waste. This typically involves contacting the EHS department to schedule a waste collection.
-
Regulatory Compliance: Do not, under any circumstances, dispose of this compound down the sanitary sewer or in the regular trash. Improper disposal can lead to environmental contamination and significant regulatory penalties.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SR-31747
This guide provides essential safety and logistical information for the handling and disposal of SR-31747, a novel immunosuppressive and anti-inflammatory agent. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Compound Overview: this compound functions by inhibiting the delta-8-delta-7-sterol isomerase, an enzyme involved in sterol biosynthesis.[1][2] This mechanism underlies its immunosuppressive effects and its ability to arrest cell proliferation.[2] As a biologically active compound, appropriate precautions must be taken to minimize exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific laboratory operation involving this compound to determine the necessary PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles rated for use with chemicals.[3] If prescription lenses are worn, use prescription safety eyewear or goggles that fit over them.[3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][5] |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect against splashes and spills. |
| Respiratory Protection | Not generally required | Use only in a well-ventilated area.[4] If dusts are generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask may be used.[5] For significant aerosol generation, a fitted respirator may be necessary based on a formal risk assessment. |
Operational Plan: Handling Procedures
Adherence to standard laboratory operating procedures is crucial when working with this compound.
Engineering Controls:
-
Ventilation: Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling the solid form or preparing solutions.[4][6]
Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]
-
Avoid Inhalation: Avoid breathing dust, vapors, or mists.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Change contaminated clothing promptly.[4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not discharge to the sewer.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Container Management:
-
Keep waste containers tightly closed in a dry and well-ventilated place.[5]
-
Label all waste containers clearly with the contents, including the name "this compound".
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up solid material, taking care to avoid dust formation, and place in a suitable container for disposal.[5] For large spills, follow institutional emergency procedures. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general workflow for handling a potent research compound like this compound and a simplified representation of its known mechanism of action.
References
- 1. Both the immunosuppressant SR31747 and the antiestrogen tamoxifen bind to an emopamil-insensitive site of mammalian Delta8-Delta7 sterol isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunosuppressant SR 31747 blocks cell proliferation by inhibiting a steroid isomerase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
